Product packaging for 4,6-Dichloropyrido[3,2-d]pyrimidine(Cat. No.:CAS No. 175358-02-8)

4,6-Dichloropyrido[3,2-d]pyrimidine

Cat. No.: B173706
CAS No.: 175358-02-8
M. Wt: 200.02 g/mol
InChI Key: FCNJEINFWXOLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloropyrido[3,2-d]pyrimidine is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. Its primary application is as a key synthetic intermediate for constructing complex molecules, particularly in the development of targeted cancer therapies . The compound's reactivity allows for selective substitution at the 4 and 6 positions, enabling researchers to efficiently generate diverse libraries for structure-activity relationship (SAR) studies . This bicyclic nitrogen-containing heterocycle is a recognized pharmacophore in the design of kinase inhibitors . Researchers utilize this core structure to develop potent inhibitors against critical oncological targets. Notably, 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors targeting both histone deacetylase (HDAC) and mitogen-activated protein kinase-interacting kinases (Mnk) . This dual-inhibition strategy represents a promising approach to overcome drug resistance and increase the efficacy of anticancer agents. Furthermore, the pyrido[3,2-d]pyrimidine scaffold can mimic the structure of purine in ATP, allowing designed derivatives to compete for binding at the kinase hinge region, a mechanism exploited in the development of novel colchicine binding site inhibitors (CBSIs) for tubulin polymerization inhibition . Beyond oncology, this intermediate has also been investigated in the discovery of compounds with antiviral activity, including agents targeted against the hepatitis C virus .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8

Properties

IUPAC Name

4,6-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJEINFWXOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442072
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175358-02-8
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine from 2-Cyano-3-nitro-6-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the preparation of 4,6-dichloropyrido[3,2-d]pyrimidine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2-cyano-3-nitro-6-chloropyridine. The synthesis proceeds through a series of key transformations including reduction, cyclization, and chlorination. While a direct, one-pot conversion has not been extensively reported, this guide provides a plausible and chemically sound pathway based on established organic chemistry principles and analogous reactions found in the literature.

Overall Synthetic Pathway

The proposed synthetic route is a three-step process, as illustrated below. The initial step involves the selective reduction of the nitro group on the starting material. This is followed by a cyclization reaction to form the fused pyrimidine ring, yielding a dihydroxy intermediate. The final step is the chlorination of this intermediate to produce the target compound.

Synthetic Pathway Proposed Synthesis of this compound start 2-Cyano-3-nitro-6-chloropyridine intermediate1 2-Amino-3-cyano-6-chloropyridine start->intermediate1 Step 1: Reduction intermediate2 4,6-Dihydroxypyrido[3,2-d]pyrimidine intermediate1->intermediate2 Step 2: Cyclization & Hydrolysis product This compound intermediate2->product Step 3: Chlorination

Figure 1: Proposed multi-step synthesis of this compound.

Step 1: Reduction of 2-Cyano-3-nitro-6-chloropyridine

The initial and critical step is the selective reduction of the nitro group to an amine without affecting the chloro and cyano functionalities. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol

A solution of 2-cyano-3-nitro-6-chloropyridine in a suitable solvent such as ethanol or ethyl acetate is subjected to catalytic hydrogenation.

Reaction Scheme:

Reduction Step reactant 2-Cyano-3-nitro-6-chloropyridine product 2-Amino-3-cyano-6-chloropyridine reactant->product reagents H2, Pd/C Ethanol reagents->reactant

Figure 2: Reduction of the nitro group.

Detailed Procedure:

  • In a hydrogenation vessel, dissolve 2-cyano-3-nitro-6-chloropyridine (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-cyano-6-chloropyridine, which can be used in the next step with or without further purification.

ParameterValue/Condition
Starting Material 2-Cyano-3-nitro-6-chloropyridine
Reagents Hydrogen (H₂), 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
Temperature Room Temperature
Pressure 1-4 atm of H₂
Typical Reaction Time 2-6 hours
Anticipated Yield >90%

Table 1: Summary of Reaction Conditions for Step 1.

Step 2: Cyclization to 4,6-Dihydroxypyrido[3,2-d]pyrimidine

The formation of the fused pyrimidine ring can be achieved by treating the 2-amino-3-cyanopyridine intermediate with a suitable C1 synthon, followed by hydrolysis. A more direct approach involves a cyclization that directly furnishes the dihydroxy product.

Experimental Protocol

The 2-amino-3-cyano-6-chloropyridine is treated with a reagent like urea or phosgene derivatives, which will provide the necessary atoms to form the pyrimidine ring. The chloro group on the pyridine ring is also expected to be hydrolyzed under the reaction conditions to yield the dihydroxy intermediate.

Reaction Scheme:

Cyclization Step reactant 2-Amino-3-cyano-6-chloropyridine product 4,6-Dihydroxypyrido[3,2-d]pyrimidine reactant->product reagents Urea, Heat or Phosgene derivative reagents->reactant Chlorination Step reactant 4,6-Dihydroxypyrido[3,2-d]pyrimidine product This compound reactant->product reagents POCl3, PCl5 (cat.) Heat reagents->reactant

Technical Guide: Preparation of 4,6-Dichloropyrido[3,2-d]pyrimidine using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine, a crucial intermediate in the development of various therapeutic agents. The core of this synthesis involves the chlorination of the corresponding precursor, pyrido[3,2-d]pyrimidine-4,6-dione, utilizing phosphorus oxychloride. While direct literature detailing this specific transformation is scarce, this guide compiles established methodologies for analogous chlorinations of related heterocyclic systems to provide a robust and reliable experimental framework.

Reaction Principle

The synthesis of this compound is achieved through the conversion of the hydroxyl or tautomeric keto groups of pyrido[3,2-d]pyrimidine-4,6-dione into chloro groups. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often as the reaction solvent. The reaction mechanism generally involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is frequently employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.

Experimental Workflow

The overall experimental process for the preparation of this compound can be broken down into three main stages: reaction setup, reaction execution and monitoring, and finally, product work-up and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Work-up & Purification A Charge reactor with Pyrido[3,2-d]pyrimidine-4,6-dione B Add Phosphorus Oxychloride A->B C Add Tertiary Amine (e.g., DIPEA) B->C D Heat reaction mixture to reflux C->D E Monitor reaction progress by TLC or HPLC D->E F Cool reaction mixture E->F G Quench with ice-water F->G H Extract with organic solvent G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify by chromatography or recrystallization J->K

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on analogous chlorination reactions of similar heterocyclic compounds. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Materials:

  • Pyrido[3,2-d]pyrimidine-4,6-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) or triethylamine

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[3,2-d]pyrimidine-4,6-dione (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (10-20 eq).

  • Slowly add N,N-diisopropylethylamine (2.0-3.0 eq) to the stirred suspension. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific reaction scale and conditions.

ParameterValueReference Analogy
Reactants
Pyrido[3,2-d]pyrimidine-4,6-dione1.0 equivalentStarting Material
Phosphorus Oxychloride10 - 20 equivalentsReagent & Solvent
N,N-diisopropylethylamine2.0 - 3.0 equivalentsBase
Reaction Conditions
Temperature105 - 110 °C (Reflux)[1]
Reaction Time4 - 12 hours[1]
AtmosphereInert (Nitrogen or Argon)Standard Practice
Yield & Purity
Expected Yield70 - 90%[1]
Purity (post-purification)>95% (by HPLC/NMR)Standard Expectation

Logical Relationship of Reagents and Conditions

The successful synthesis of this compound is dependent on the interplay of several key factors. The following diagram illustrates the logical dependencies in this chemical transformation.

G cluster_input Inputs cluster_conditions Conditions cluster_outcome Outcome A Pyrido[3,2-d]pyrimidine-4,6-dione F This compound A->F B Phosphorus Oxychloride B->F C Tertiary Amine C->F D Elevated Temperature (Reflux) D->F E Inert Atmosphere E->F

Caption: Key inputs and conditions leading to the successful synthesis of the target compound.

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The quenching of the reaction mixture with water is a highly exothermic process and can lead to vigorous boiling and splashing. Perform this step slowly and with adequate cooling.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic. Handle these solvents in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

An In-depth Technical Guide to 4,6-Dichloropyrido[3,2-d]pyrimidine: Chemical Properties, Structure Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, methods for its structure elucidation, and its applications in drug discovery and development. While specific experimental data for the parent compound is limited in publicly available literature, this guide synthesizes information from analogous structures and related research to present a thorough profile. We will delve into its physicochemical characteristics, spectroscopic signature, a plausible synthetic route with detailed experimental considerations, and its role as a core structure in the development of targeted therapeutics.

Chemical Properties and Structure

This compound is a chlorinated derivative of the pyrido[3,2-d]pyrimidine ring system. The fusion of a pyridine and a pyrimidine ring results in a bicyclic heteroaromatic structure. The presence of two chlorine atoms at positions 4 and 6 makes it an excellent electrophilic substrate for nucleophilic substitution reactions, which is a key feature for its utility in the synthesis of diverse derivatives.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound4,6-Dichloropyrimidine (for comparison)
CAS Number 175358-02-8[1]1193-21-1[2]
Molecular Formula C₇H₃Cl₂N₃[1]C₄H₂Cl₂N₂[2]
Molecular Weight 200.02 g/mol [1]148.98 g/mol [2]
Melting Point Data not available65-67 °C[2]
Boiling Point Data not available176 °C[2]
Solubility Data not availableSoluble in 95% ethanol (50mg/mL)[2]
Appearance Likely a crystalline solidYellow-green crystals[2]

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the dichloropyrimidine ring system.

¹³C NMR: The carbon NMR spectrum would provide insights into the carbon framework of the molecule. The carbons attached to the chlorine atoms (C4 and C6) would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the C-Cl stretching vibrations, as well as aromatic C-H and C=N stretching frequencies, which are typical for heteroaromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.02 g/mol . A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature for its identification.

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in the literature. However, a plausible and commonly employed synthetic strategy for related pyridopyrimidines involves the construction of the core ring system followed by chlorination. The following protocol is a generalized representation based on established methods for analogous compounds.

General Synthetic Workflow

The synthesis of the pyrido[3,2-d]pyrimidine core often starts from a suitably substituted pyridine precursor. Cyclization with a reagent that provides the necessary atoms for the pyrimidine ring, followed by chlorination, yields the desired product.

G A Substituted Pyridine Precursor B Cyclization A->B Reagents for pyrimidine ring formation C Pyrido[3,2-d]pyrimidine-4,6-diol B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E

Caption: Generalized Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-4,6-diol

  • To a solution of a suitable pyridine precursor, such as 2-aminonicotinic acid, in a high-boiling point solvent like diphenyl ether, add urea.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the pyrido[3,2-d]pyrimidine-4,6-diol intermediate.

Step 2: Chlorination to this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the Pyrido[3,2-d]pyrimidine-4,6-diol in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Development

The pyrido[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

The primary therapeutic application of pyrido[3,2-d]pyrimidine derivatives is in the development of kinase inhibitors. The 4- and 6-positions of the ring system are readily amenable to substitution, allowing for the synthesis of libraries of compounds that can be screened against a panel of kinases to identify potent and selective inhibitors.

G A This compound B Nucleophilic Substitution A->B Various Nucleophiles C Library of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives B->C D Kinase Screening C->D E Lead Compound Identification D->E F Therapeutic Candidate E->F

Caption: Drug Discovery Workflow Utilizing the this compound Scaffold.

Signaling Pathways

Derivatives of the pyrido[3,2-d]pyrimidine core have been investigated as inhibitors of several important signaling pathways implicated in cancer and other diseases. By targeting specific kinases within these pathways, these compounds can modulate cellular functions such as proliferation, survival, and differentiation.

G cluster_0 Signaling Pathway A Upstream Signal B Kinase (e.g., MNK, PIM, ATR) A->B C Downstream Effector B->C D Cellular Response (e.g., Proliferation, Survival) C->D Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->B Inhibition

References

Technical Guide: Spectroscopic Data for 4,6-Dichloropyrido[3,2-d]pyrimidine (CAS 175358-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 4,6-Dichloropyrido[3,2-d]pyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.2 - 9.4s-H-2
~8.8 - 9.0d~5.0H-7
~7.8 - 8.0d~5.0H-8

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~162 - 164C-4
~158 - 160C-5a
~155 - 157C-2
~153 - 155C-8a
~151 - 153C-7
~130 - 132C-6
~122 - 124C-8

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
199/201/203[M]⁺, Molecular ion peak with isotopic pattern for two chlorine atoms
164/166[M-Cl]⁺, Loss of a chlorine atom
129[M-2Cl]⁺, Loss of both chlorine atoms

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~1610 - 1550StrongC=N and C=C stretching (ring vibrations)
~1400 - 1300MediumRing stretching
~1200 - 1100StrongC-Cl stretching
~900 - 700StrongC-H out-of-plane bending

Sample Preparation: KBr pellet or thin solid film

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.[1]

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 300 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds and an acquisition time of 2-4 seconds are typical.[1]

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to acquire the spectrum.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.[1]

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[1]

  • Ionization:

    • Employ Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[2]

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2][3]

    • The detector records the abundance of each ion, generating a mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature to observe.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Technique: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.[5][6]

    • Thin Solid Film: Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

  • Data Acquisition:

    • Place the prepared sample (pellet, plate, or on the ATR crystal) in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Direct Insertion or Dissolve for GC-MS Sample->Prep_MS Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometry (EI) Prep_MS->MS IR Infrared Spectroscopy (FTIR) Prep_IR->IR Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_IR Functional Group Absorptions IR->Data_IR Structure Structural Elucidation & Confirmation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Physical and chemical characteristics of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring a fusion of pyridine and pyrimidine rings with two reactive chlorine atoms, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and its emerging role as a key building block in the development of targeted therapies, particularly kinase inhibitors.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 175358-02-8[1]
Molecular Formula C₇H₃Cl₂N₃[1]
Molecular Weight 200.02 g/mol [1]
Boiling Point 314.616°C at 760 mmHg[]
Melting Point Data not available
Appearance Off-white to yellow or brown solid
Purity Typically ≥97%[1]
Solubility Soluble in various organic solvents.
Storage Store in a cool, dry place. For long-term storage, keep at room temperature.[1]

Synthesis and Purification

General Experimental Protocol: Synthesis of Dichloropyrimidines

This protocol is a generalized procedure based on common methods for the synthesis of dichloropyrimidines and may be adapted for this compound.

Reaction: Chlorination of the corresponding dihydroxypyridopyrimidine.

Reagents and Materials:

  • Dihydroxypyridopyrimidine precursor

  • Phosphorus oxychloride (POCl₃)

  • Tertiary amine (e.g., N,N-diisopropylethylamine) or pyridine

  • Anhydrous reaction solvent (e.g., toluene, acetonitrile)

  • Ice water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of the dihydroxypyridopyrimidine precursor in an anhydrous solvent, slowly add phosphorus oxychloride at 0 °C.

  • Add a tertiary amine dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Synthetic Workflow Diagram

G General Synthesis Workflow for Dichloropyrimidines start Dihydroxypyridopyrimidine Precursor reagents POCl₃, Tertiary Amine Anhydrous Solvent reaction Chlorination Reaction (Reflux) start->reaction reagents->reaction workup Quenching with Ice Water Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of dichloropyrimidines.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the introduction of a wide range of functional groups at the 4- and 6-positions, making it a valuable intermediate in the synthesis of more complex molecules.

The chlorine atoms exhibit differential reactivity, which can often be exploited for selective substitution by controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridopyrimidine ring system facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents.

General Reaction Scheme:

Common nucleophiles used in these reactions include:

  • Amines (primary and secondary)

  • Alcohols and phenols (alkoxides and phenoxides)

  • Thiols (thiolates)

Reactivity Logic Diagram

G Reactivity of this compound start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar amines Amines (R-NH₂) snar->amines alcohols Alcohols/Phenols (R-OH) snar->alcohols thiols Thiols (R-SH) snar->thiols product_amine 4-Amino-6-chloro or 4,6-Diamino derivatives amines->product_amine product_alkoxy 4-Alkoxy-6-chloro or 4,6-Dialkoxy derivatives alcohols->product_alkoxy product_thioether 4-Thioether-6-chloro or 4,6-Dithioether derivatives thiols->product_thioether

Caption: Key reactions of this compound.

Role in Drug Discovery and Signaling Pathways

The pyridopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. This compound serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors.

Targeting the ATR Kinase in the DNA Damage Response Pathway

A significant application of this compound derivatives is in the development of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA Damage Response (DDR) pathway, a critical cellular network that detects and repairs DNA damage to maintain genomic stability.[3][4][5][6][7]

In many cancer cells, other DDR pathways are often compromised, making them highly dependent on the ATR signaling pathway for survival.[3] This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.

Derivatives of this compound have been designed to bind to the ATP-binding pocket of the ATR kinase, thereby inhibiting its function. This prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing catastrophic DNA damage and cell death in cancer cells.[8][9][10]

ATR Signaling Pathway Diagram

G ATR Signaling Pathway and Inhibition dna_damage DNA Damage (e.g., Replication Stress) atr ATR Kinase dna_damage->atr chk1 CHK1 atr->chk1 phosphorylates apoptosis Apoptosis atr->apoptosis cell_cycle Cell Cycle Arrest chk1->cell_cycle dna_repair DNA Repair chk1->dna_repair cell_survival Cell Survival cell_cycle->cell_survival dna_repair->cell_survival inhibitor This compound -based Inhibitor inhibitor->atr

Caption: Simplified ATR signaling pathway and its inhibition.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its versatile chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the creation of diverse libraries of compounds. The demonstrated success of its derivatives as potent ATR kinase inhibitors highlights its importance as a scaffold for developing novel cancer therapeutics. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

4,6-Dichloropyrido[3,2-d]pyrimidine: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. As a purine and pteridine analogue, this fused ring system is a cornerstone in the design of targeted therapeutics, particularly in oncology. Among its derivatives, 4,6-Dichloropyrido[3,2-d]pyrimidine stands out as a highly versatile and reactive building block. The two chlorine atoms at positions 4 and 6 serve as strategic handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and optimization. This technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of this compound, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₃Cl₂N₃[1]
Molecular Weight200.02 g/mol [1]
CAS Number175358-02-8[1]
AppearanceSolid (predicted)-
PurityTypically ≥97%[1]
StorageRoom temperature[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, its preparation can be reasonably inferred from the synthesis of analogous dichlorinated heterocyclic systems, such as 4,6-dichloropyrimidine and other dichloropyridopyrimidines.[2][3][4] The most probable synthetic route involves the chlorination of the corresponding dihydroxy precursor, pyrido[3,2-d]pyrimidine-4,6-diol, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

Synthesis of this compound Start Pyrido[3,2-d]pyrimidine-4,6-diol Product This compound Start->Product Chlorination Reagent POCl₃ Reagent->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Inferred)

A mixture of pyrido[3,2-d]pyrimidine-4,6-diol and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound. It is common to use a tertiary amine base, such as N,N-diisopropylethylamine, to facilitate the reaction.[2]

Chemical Reactivity and Functionalization

The electron-deficient nature of the pyridopyrimidine ring system, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit differential reactivity, which can often be exploited for sequential, site-selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 6-position due to greater activation by the adjacent pyridine nitrogen. This allows for the selective introduction of a nucleophile at C4 under controlled conditions. A stronger nucleophile or more forcing reaction conditions can then be used to substitute the second chlorine at C6. Common nucleophiles include amines, alcohols, and thiols.[5]

SNAr_Reaction_Workflow Start This compound Intermediate 4-Nu¹-6-chloropyrido[3,2-d]pyrimidine Start->Intermediate Selective SₙAr at C4 Nucleophile1 Nucleophile 1 (Nu¹H) milder conditions Nucleophile1->Intermediate Product 4-Nu¹-6-Nu²-pyrido[3,2-d]pyrimidine Intermediate->Product SₙAr at C6 Nucleophile2 Nucleophile 2 (Nu²H) harsher conditions Nucleophile2->Product

Caption: Sequential SₙAr functionalization workflow.

General Experimental Protocol for SNAr with Amines:

To a solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF), the amine (1.0-1.2 equivalents for monosubstitution) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added.[6] The reaction mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC or LC-MS. For disubstitution, an excess of the amine and more elevated temperatures are typically required. After completion, the reaction is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration. Purification is achieved by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the C-C and C-N bond formation. While specific examples for this compound are not abundant in the searched literature, the reactivity of other dichloropyrimidines and dihaloheteroarenes suggests its high potential as a substrate in these transformations.[7][8] The choice of catalyst, ligand, and reaction conditions can influence the site-selectivity of the coupling.

Cross_Coupling_Reaction Start This compound Product Functionalized Pyrido[3,2-d]pyrimidine Start->Product Cross-Coupling CouplingPartner Ar-B(OH)₂ (Suzuki) RC≡CH (Sonogashira) R₂NH (Buchwald-Hartwig) CouplingPartner->Product Catalyst Pd Catalyst + Ligand Catalyst->Product

Caption: General scheme for Palladium-catalyzed cross-coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

Application in Drug Discovery: A Focus on Kinase Inhibitors

The pyridopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By acting as ATP-competitive inhibitors, pyridopyrimidine derivatives can effectively block the activity of specific kinases involved in tumorigenesis and other pathological processes.

Derivatives of the closely related pyrido[2,3-d]pyrimidine have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and cyclin-dependent kinases (CDKs).[9][10][11] The versatility of this compound allows for the systematic exploration of the chemical space around the pyridopyrimidine core to optimize potency and selectivity against desired kinase targets.

Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridopyrimidine Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and point of inhibition.

Biological Activity of Related Pyridopyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of some pyrido[2,3-d]pyrimidine derivatives against various kinases. This data highlights the potential of the broader pyridopyrimidine scaffold in kinase inhibitor design and suggests the promise of derivatives synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
PD-089828PDGFr1110-[11]
FGFr130-[11]
EGFr450-[11]
c-src220-[11]
Compound 4eFGFr60-[11]
Compound 70CDK4/D30.8-[9]
CDK6/D32.0Colo-205, U87MG[9]
Compound 71CDK4/D32.7-[9]
CDK6/D34.8Colo-205, U87MG[9]
Compound 4PIM-111.4MCF-7[12]
Compound 10PIM-117.2-[12]
Compound 5eVEGFR-2124MCF-7, HepG2[13]
HER-277MCF-7, HepG2[13]

Conclusion

This compound is a valuable and reactive heterocyclic building block with significant potential in drug discovery and development. Its facile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the generation of diverse molecular libraries. The established importance of the pyridopyrimidine scaffold in kinase inhibition underscores the utility of this building block for the synthesis of novel and potent therapeutic agents. Further exploration of the reactivity and applications of this compound is warranted to fully realize its potential in medicinal chemistry.

References

The Strategic Core: A Deep Dive into 4,6-Dichloropyrido[3,2-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous potent kinase inhibitors. Among its derivatives, 4,6-dichloropyrido[3,2-d]pyrimidine stands out as a crucial intermediate, offering synthetic versatility for the development of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in the creation of biologically active molecules, supported by experimental protocols, quantitative data, and pathway visualizations.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₇H₃Cl₂N₃ and a molecular weight of 200.02 g/mol . Its structure is characterized by a fused pyridine and pyrimidine ring system, with two reactive chlorine atoms at the 4 and 6 positions.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the known synthesis of 4,6-dichloropyrimidine.[1]

Materials:

  • Pyrido[3,2-d]pyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable hindered amine base

  • Anhydrous, inert solvent (e.g., toluene, acetonitrile)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a stirred suspension of pyrido[3,2-d]pyrimidine-4,6-diol (1.0 eq) in an anhydrous, inert solvent, add N,N-diisopropylethylamine (2.0-3.0 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Reactivity and Synthetic Applications

The two chlorine atoms on the pyrido[3,2-d]pyrimidine core are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, providing a versatile handle for the introduction of various functionalities. The C-4 position is generally more reactive towards nucleophilic attack than the C-6 position.[2] This differential reactivity allows for sequential and site-selective modifications.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol is a general guideline for the reaction of this compound with amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Base (e.g., DIPEA, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., isopropanol, DMF, DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent.

  • Add the amine nucleophile (1.0-1.2 eq for monosubstitution, >2.0 eq for disubstitution) and the base (1.5-2.5 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile and the desired position of substitution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The this compound scaffold is a key building block for the synthesis of a variety of kinase inhibitors. By strategically introducing different substituents at the C4 and C6 positions, researchers can modulate the potency and selectivity of the resulting compounds against various kinase targets implicated in cancer and other diseases.

Quantitative Data: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities (IC₅₀) of various kinase inhibitors derived from the pyrido[3,2-d]pyrimidine and the isomeric pyrido[2,3-d]pyrimidine core structures.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Pyrido[3,2-d]pyrimidine Derivatives
Compound 21oMNK11[3]
MNK27[3]
PIM143[3]
PIM2232[3]
PIM3774[3]
Compound 4hPI3Kα10-100 (range)[4]
mTOR10-100 (range)[4]
Compound 5PI3Kα / mTOR~10 (SI)[5]
Compound 19PI3Kα / mTOR~10 (SI)[5]
Compound 21PI3Kα / mTOR~10 (SI)[5]
Pyrido[2,3-d]pyrimidine Derivatives
PD180970Bcr-Abl2.5[6]
Abl2.2[6]
Compound EPIM-111.4[6][7]
Compound FPIM-117.2[6][7]
Compound GCDK4/D30.8[6]
CDK6/D32.0[6]
Compound HCDK4/D32.7[6]
CDK6/D34.8[6]
Compound B1EGFR L858R/T790M13[6][8]
Compound 4bPDGFr1110[9]
FGFr130[9]
EGFr450[9]
c-src220[9]
Compound 4eFGFr60[9]
Compound 4aCDK6115.38[10]
Compound 4bCDK6726.25[10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and synthetic strategies involving the this compound core, the following diagrams are provided in DOT language.

Signaling Pathways

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P-RTK Phosphorylated RTK RTK->P-RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) P-RTK->Adaptor PI3K PI3K P-RTK->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->P-RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

PI3K_Akt_mTOR_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

CDK_Rb_E2F_Signaling Growth_Signals Growth_Signals CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Signals->CyclinD_CDK46 pRb p-Rb CyclinD_CDK46->pRb phosphorylates Rb Rb Rb->CyclinD_CDK46 E2F E2F Rb->E2F inhibits pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrido[3,2-d]pyrimidine CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46

Caption: The CDK/Rb/E2F cell cycle progression pathway and its inhibition.

Experimental Workflow

Synthetic_Workflow Start Start Precursor Pyrido[3,2-d]pyrimidine-4,6-diol Start->Precursor Chlorination Chlorination (POCl₃, Base) Precursor->Chlorination Intermediate This compound Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SₙAr) (Amine, Base) Intermediate->SNAr Purification Purification (Chromatography) SNAr->Purification Final_Product Biologically Active Pyrido[3,2-d]pyrimidine Derivative Purification->Final_Product End End Final_Product->End

Caption: General experimental workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic dichlorination allows for the facile and selective introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. This has led to the discovery of potent and selective inhibitors of various kinases that are crucial targets in cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important class of molecules towards clinical applications.

References

Commercial Availability and Synthetic Approaches for 4,6-Dichloropyrido[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-Dichloropyrido[3,2-d]pyrimidine serves as a crucial building block in the synthesis of a variety of bioactive molecules, particularly as a scaffold for kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, potential synthetic routes, and its relevance in the context of targeted drug discovery.

Commercial Availability

This compound (CAS No. 175358-02-8) is commercially available from several suppliers, catering to research and development needs. The compound is typically offered in various quantities with purities suitable for laboratory synthesis. Below is a summary of representative suppliers.

SupplierPurityAvailable Quantities
Aladdin Scientific≥ 97%1 g
PharmaBlock Sciences (Nanjing), Inc.98%1 kg, 10 kg, 100 kg
Energy Chemical95%100 mg, 250 mg, 1 g, 5 g
Pharmsynth Pharmaceutical (Chengdu) Technology Co.,LTD95% (HPLC)1 g, 5 g, 10 g, 50 g, 200 g, 1 kg

It is important for researchers to verify the purity and specifications with the respective supplier before purchase, as these can vary. Note that some suppliers may have restrictions on the sale of this chemical to individuals or non-commercial entities.

Synthetic Approaches

Representative Synthetic Protocol for Dichlorination of a Dihydroxy Heterocycle

The following protocol is adapted from the synthesis of the structurally related 4,6-dichloropyrimidine and serves as a general guideline. Researchers should optimize the reaction conditions for the specific substrate, 4,6-dihydroxypyrido[3,2-d]pyrimidine.

Reaction:

Materials:

  • 4,6-dihydroxypyrido[3,2-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) or another suitable hindered amine base

  • Anhydrous, non-polar solvent for extraction (e.g., methylcyclohexane)

  • Standard laboratory glassware for reactions under anhydrous conditions

  • Heating and stirring apparatus

  • Extraction and purification equipment

Procedure:

  • To a stirred suspension of 4,6-dihydroxypyrido[3,2-d]pyrimidine in phosphorus oxychloride, slowly add N,N-diisopropylethylamine dropwise. The addition should be controlled to maintain the reaction temperature within a specified range (e.g., 70-80 °C), as the reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 85-90 °C) with continuous stirring.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically heated for several hours until the starting material is consumed.

  • Upon completion, cool the reaction mixture. The product, this compound, can be extracted from the reaction mixture using a non-polar solvent like methylcyclohexane.

  • The combined organic extracts are then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification of the crude product can be achieved by recrystallization or column chromatography to obtain this compound of the desired purity.

Role in Drug Development: A Scaffold for Kinase Inhibitors

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The chlorine atoms at the 4 and 6 positions of this compound serve as reactive handles for the introduction of various substituents through nucleophilic substitution reactions, allowing for the synthesis of diverse compound libraries for screening.

Derivatives of pyrido[3,2-d]pyrimidine have been investigated as inhibitors of several key kinases involved in cancer cell proliferation and survival, including Ataxia Telangiectasia and Rad3-related (ATR) kinase and Epidermal Growth Factor Receptor (EGFR).

Representative Signaling Pathway: ATR Kinase Inhibition

ATR kinase is a critical component of the DNA Damage Response (DDR) pathway. In cancer cells with defects in other DDR pathways (e.g., ATM deficiency), there is an increased reliance on ATR for survival, a concept known as synthetic lethality. Inhibiting ATR in such tumors can lead to catastrophic DNA damage and cell death. Pyrido[3,2-d]pyrimidine derivatives have shown promise as potent and selective ATR inhibitors.

Below is a simplified representation of the ATR signaling pathway and the point of inhibition by a hypothetical pyrido[3,2-d]pyrimidine-based inhibitor.

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates (activates) Apoptosis Apoptosis ATR_ATRIP->Apoptosis leads to (if damage is severe) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->ATR_ATRIP

ATR Signaling Pathway Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of novel compounds derived from this compound, a biochemical kinase inhibition assay is a standard method. The following is a representative protocol for a luminescence-based kinase assay.

Principle:

This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase.

Materials:

  • Purified target kinase (e.g., ATR, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition) to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and assay buffer. Add this mixture to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

The following diagram illustrates the general workflow for this type of assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Compounds Dispense Compounds into Assay Plate Compound_Prep->Plate_Compounds Add_Kinase_Substrate Add Kinase and Substrate Mixture Plate_Compounds->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at Constant Temperature Add_ATP->Incubate Add_Detection_Reagent Stop Reaction and Add Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow

This guide provides a foundational understanding of the commercial landscape and scientific applications of this compound. Researchers are encouraged to consult the primary literature for more specific details related to their particular research interests.

An In-depth Technical Guide to 4,6-Dichloropyrido[3,2-d]pyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Topic: Molecular Profile, Synthesis, and Biological Significance of 4,6-Dichloropyrido[3,2-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. As a derivative of the pyridopyrimidine scaffold, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and its role as a scaffold for developing targeted kinase inhibitors.

Molecular Profile

The fundamental properties of this compound are summarized below. This data is essential for its characterization, handling, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₃Cl₂N₃[1]
Molecular Weight 200.02 g/mol [1]
CAS Number 175358-02-8[1]
Appearance Not explicitly stated, typically a solid
Purity ≥97% (as commercially available)[1]
Storage Room temperature[1]

Synthetic Methodology

General Experimental Protocol: Chlorination of a Dihydroxypyridopyrimidine Precursor

This protocol is a generalized procedure based on common chlorination reactions for similar heterocyclic systems.

  • Starting Material: Begin with the corresponding 4,6-dihydroxypyrido[3,2-d]pyrimidine.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this type of transformation.

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, suspend the 4,6-dihydroxypyrido[3,2-d]pyrimidine in an excess of phosphorus oxychloride.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed. This precipitate is then extracted with an appropriate organic solvent, for example, dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

A notable application is in the development of dual inhibitors for Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration site for Moloney murine leukemia virus kinases (PIMs). These kinases are involved in cell proliferation signaling pathways and are implicated in the resistance to tyrosine kinase inhibitors.

Biological Activity of a 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivative

Research into derivatives of this compound has led to the development of potent dual MNK/PIM inhibitors. The following table summarizes the inhibitory activity of a lead compound from this class.

Target KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
MNK11K562 (myeloid leukemia)2.1
MNK27MOLM-13 (myeloid leukemia)1.2
PIM143
PIM2232
PIM3774

Data is for the optimized compound 21o, a 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative.

Signaling Pathway Inhibition

The dual inhibition of MNK and PIM kinases by derivatives of this compound disrupts key cellular processes that promote cancer cell growth and survival. The diagram below illustrates the signaling pathway and the points of inhibition.

MNK_PIM_Inhibition cluster_upstream Upstream Signaling cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_cellular_outcome Cellular Outcome Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascades Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinases->Signaling_Cascades MNK MNK1/2 Signaling_Cascades->MNK PIM PIM1/2/3 Signaling_Cascades->PIM p_eIF4E p-eIF4E MNK->p_eIF4E phosphorylates p_4EBP1 p-4EBP1 PIM->p_4EBP1 phosphorylates Inhibitor 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Inhibitor->MNK Inhibitor->PIM eIF4E eIF4E eIF4E->p_eIF4E Cap_Dependent_Translation Cap-Dependent Translation p_eIF4E->Cap_Dependent_Translation 4EBP1 4EBP1 4EBP1->p_4EBP1 p_4EBP1->Cap_Dependent_Translation promotes Oncoprotein_Synthesis Oncoprotein Synthesis (c-myc, Cyclin D1, Mcl-1) Cap_Dependent_Translation->Oncoprotein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Oncoprotein_Synthesis->Cell_Growth_Proliferation

Caption: Dual inhibition of MNK and PIM kinases by a 4,6-disubstituted pyrido[3,2-d]pyrimidine.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors based on the this compound scaffold follows a structured workflow, as depicted below.

Inhibitor_Screening_Workflow Start 4,6-Dichloropyrido [3,2-d]pyrimidine Synthesis Synthesis of Derivative Library Start->Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assay (GI₅₀ Determination) In_Vitro_Kinase_Assay->Cell_Based_Assay Potent Hits Downstream_Analysis Downstream Pathway Analysis (Western Blot) Cell_Based_Assay->Downstream_Analysis Active Compounds Lead_Compound Lead Compound Identified Downstream_Analysis->Lead_Compound

Caption: Workflow for the development of kinase inhibitors from a core scaffold.

Conclusion

This compound is a heterocyclic compound with significant potential as a foundational structure in the development of novel therapeutics, particularly in the realm of oncology. Its utility as a scaffold for creating potent and selective kinase inhibitors has been demonstrated through the synthesis of dual MNK/PIM inhibitors. The reactive chlorine atoms allow for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships. This technical guide provides essential data and a conceptual framework to support further research and development of this promising class of molecules.

References

An In-depth Technical Guide to 4,6-Dichloropyrido[3,2-d]pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloropyrido[3,2-d]pyrimidine, a crucial heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, synthesis, and its significant role in the development of kinase inhibitors, particularly those targeting the DNA damage response pathway.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 4,6-dichloro-Pyrido[3,2-d]pyrimidine[2]

  • Pyrido[3,2-d]pyrimidine, 4,6-dichloro-[2]

Chemical Structure:

A This compound (Starting Material) B Nucleophilic Aromatic Substitution (Introduction of diverse side chains) A->B C Library of Pyrido[3,2-d]pyrimidine Derivatives B->C D High-Throughput Screening (Kinase Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cellular Response DNA_Lesion DNA Lesion (e.g., stalled replication fork) ATR ATR Kinase DNA_Lesion->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->ATR inhibits

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloropyrido[3,2-d]pyrimidine. This heterocyclic scaffold is of significant interest in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

The this compound core is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C4 and C6 positions serve as leaving groups that can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Based on studies of closely related pyrido[3,2-d]pyrimidine systems, the chlorine atoms at the C4 and C6 positions are not equally reactive. The regioselectivity of the substitution is a key consideration in the design of synthetic routes.

Regioselectivity

Studies on analogous 2,4,8-trichloropyrido[3,2-d]pyrimidines have shown that the reactivity of the chloro positions towards SNAr reactions can be selective. Amination reactions on these systems tend to show high regioselectivity, while the selectivity of thiolation can be influenced by other substituents on the ring. For this compound, it is anticipated that mono-substitution will preferentially occur at one of the chloro positions, allowing for sequential functionalization. Generally, in related dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack than the C6 position.

Reaction Workflow

The general workflow for a nucleophilic aromatic substitution reaction on this compound involves the reaction of the starting material with a nucleophile, typically in the presence of a base and in a suitable solvent. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

SNAr_Workflow Start This compound Reaction Reaction Setup & Heating Start->Reaction Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Reaction Base Base (e.g., DIPEA, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Dioxane, EtOH) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Mono-substituted Product Purification->Product

Caption: General workflow for SNAr reactions.

Experimental Protocols

The following protocols are based on established procedures for similar heterocyclic systems and can be adapted for the nucleophilic aromatic substitution of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.

Protocol 1: Mono-amination with Primary and Secondary Amines

This protocol describes a general procedure for the selective mono-substitution of a chlorine atom with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF or 1,4-dioxane).

  • Add the amine nucleophile (1.0 - 1.2 eq) to the solution.

  • Add the base (DIPEA or TEA, 1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloropyrido[3,2-d]pyrimidine derivative.

Protocol 2: Mono-substitution with Alcohols (Alkoxidation)

This protocol outlines a general method for the substitution of a chlorine atom with an alkoxide nucleophile.

Materials:

  • This compound

  • Alcohol nucleophile

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1 - 1.5 eq) and dissolve it in the chosen anhydrous solvent (THF or DMF).

  • Carefully add the base (NaH or KOtBu, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the dichloropyridopyrimidine to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature or gently heat if necessary (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Mono-substitution with Thiols (Thiolation)

This protocol provides a general procedure for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol nucleophile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous DMF or Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the thiol (1.1 eq) and the chosen solvent (DMF or acetonitrile).

  • Add the base (K₂CO₃, 1.5 eq, or NaH, 1.1 eq) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or heat as needed (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the mono-substitution of dichloropyrimidines with various nucleophiles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Mono-amination

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineDIPEADioxane10012-2460-80
BenzylamineTEAEtOHReflux6-1270-90
MorpholineK₂CO₃DMF808-1675-95
PiperidineDIPEAAcetonitrileReflux4-880-95

Table 2: Typical Conditions for Mono-alkoxidation

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
MethanolNaHTHFRT - 502-660-85
EthanolNaHTHFRT - 602-665-90
PhenolK₂CO₃DMF80 - 10012-2450-75
Benzyl alcoholKOtBuDMFRT - 604-1070-90

Table 3: Typical Conditions for Mono-thiolation

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMFRT - 801-480-95
Benzyl mercaptanNaHTHFRT1-385-98
EthanethiolTEAAcetonitrileRT - Reflux2-570-90

Signaling Pathway Diagram

Derivatives of pyridopyrimidines are often investigated as inhibitors of signaling pathways relevant to diseases such as cancer. For instance, they can act as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Kinase_Cascade Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Ligand Growth Factor Ligand->Receptor

Caption: Inhibition of a generic kinase pathway.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a versatile platform for the synthesis of a wide range of derivatives. By carefully selecting the nucleophile, base, solvent, and reaction temperature, chemists can achieve selective mono-substitution, paving the way for further functionalization and the development of novel compounds for drug discovery and other applications. The provided protocols serve as a valuable starting point for researchers in this field.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly in the realm of kinase inhibitors and other therapeutic agents. The functionalization of this core structure is of paramount importance in medicinal chemistry for the exploration of structure-activity relationships (SAR). 4,6-Dichloropyrido[3,2-d]pyrimidine serves as a versatile starting material, offering two reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.

The electronic properties of the pyrido[3,2-d]pyrimidine ring system, characterized by the electron-withdrawing effects of the nitrogen atoms, render the chloro substituents susceptible to palladium-catalyzed cross-coupling. Based on studies of related poly-substituted pyrido[3,2-d]pyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C6 position. This differential reactivity allows for selective mono-functionalization at the C4 position under carefully controlled conditions, followed by a subsequent coupling at the C6 position, enabling the synthesis of diverse di-substituted derivatives.

These application notes provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The provided methodologies are based on established procedures for related electron-deficient chloro-heterocycles and are intended to serve as a robust starting point for experimental work.

General Catalytic Cycle for Cross-Coupling

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle, as illustrated below. The cycle involves the oxidative addition of the chloro-heterocycle to a Pd(0) species, followed by transmetalation with the coupling partner (organoboron, amine, or organocopper acetylide), and finally, reductive elimination to yield the product and regenerate the active Pd(0) catalyst.

Palladium Cross-Coupling Cycle General Palladium Cross-Coupling Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex reductive_elimination_complex Product-Catalyst Complex transmetalation_complex->reductive_elimination_complex reductive_elimination_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) aryl_halide This compound (Ar-Cl) coupling_partner Coupling Partner (R-M) base Base

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For an electron-deficient substrate like this compound, highly active catalyst systems are recommended to ensure efficient coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)Aryl/Heteroaryl Boronic Acid/Ester (1.5-2.0 equiv)
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)XPhos Pd G3 (2-5 mol%) or SPhos Pd G3 (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)Not required with pre-catalyst
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent System Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Dioxane/H₂O (10:1) or THF/H₂O (10:1)
Temperature 80-110 °C100-120 °C
Reaction Time 12-24 hours12-24 hours
Expected Yield 60-90% (for mono-coupling at C4)70-95% (for mono-coupling at C4)
Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The coupling of less reactive aryl chlorides requires robust catalyst systems, typically employing bulky, electron-rich phosphine ligands.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterCondition 1 (Primary/Secondary Amines)Condition 2 (Anilines/Heteroarylamines)
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1-1.3 equiv)Aryl/Heteroarylamine (1.1-1.3 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (1-3 mol%)RuPhos Pd G3 (2-5 mol%) or BrettPhos Pd G3 (2-5 mol%)
Ligand RuPhos or BrettPhos (2-6 mol%)Not required with pre-catalyst
Base NaOtBu or LHMDS (1.2-1.5 equiv)K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv)
Solvent Toluene or DioxaneDioxane or THF
Temperature 90-110 °C100-120 °C
Reaction Time 4-18 hours12-24 hours
Expected Yield 65-95% (for mono-amination at C4)50-85% (for mono-amination at C4)
Experimental Protocol: Buchwald-Hartwig Amination
  • Glovebox Setup: Inside a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 3 mol%) and the base (e.g., NaOtBu, 1.3 equiv) to a dry Schlenk tube or vial.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Remove the vial from the glovebox. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to ~0.1 M) followed by the amine (1.1 equiv) via syringe.

  • Reaction: Seal the vessel and heat in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling Conditions
ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Terminal Alkyne Terminal Alkyne (1.2-1.5 equiv)Terminal Alkyne (1.5-2.0 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Copper Co-catalyst CuI (4-10 mol%)None
Ligand Not required with pre-formed catalystXPhos or SPhos (4-10 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent THF or DMFDioxane or Acetonitrile
Temperature Room Temperature to 60 °C80-100 °C
Reaction Time 2-12 hours12-24 hours
Expected Yield 70-95% (for mono-coupling at C4)60-85% (for mono-coupling at C4)
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (6 mol%).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to ~0.1 M) followed by the base (e.g., TEA, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Experimental Workflow and Regioselectivity

The following diagrams illustrate a typical experimental workflow for these cross-coupling reactions and the strategic approach to achieving selectively substituted pyrido[3,2-d]pyrimidines.

Experimental Workflow General Experimental Workflow start Start: Dry Glassware setup Setup under Inert Gas: Add Substrate, Coupling Partner, Base start->setup catalyst Add Pd-Catalyst & Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up: Quench, Extract reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end Final Product characterize->end

Caption: General Experimental Workflow.

Regioselective Synthesis Logic Regioselective Synthesis Strategy start This compound first_coupling First Pd-Coupling (e.g., Suzuki) 1.1 eq. Boronic Acid start->first_coupling C4 is more reactive mono_product 4-Aryl-6-chloropyrido[3,2-d]pyrimidine first_coupling->mono_product second_coupling Second Pd-Coupling (e.g., Buchwald-Hartwig) 1.2 eq. Amine mono_product->second_coupling Harsher conditions or different coupling type di_product 4-Aryl-6-aminopyrido[3,2-d]pyrimidine second_coupling->di_product

Caption: Regioselective Synthesis Strategy.

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The selective functionalization of this core structure is paramount for the development of novel therapeutics and chemical probes. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto this scaffold. This document provides detailed application notes and experimental protocols for the regioselective mono-arylation of 4,6-Dichloropyrido[3,2-d]pyrimidine, a crucial starting material for building molecular diversity.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

In dihalogenated N-heterocycles, the sites of substitution are not equivalent. For this compound, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C6 position. This preferential reactivity is attributed to the electronic effects of the two nitrogen atoms in the pyrimidine ring. The C4 position is situated para to one ring nitrogen and ortho to the other, rendering it more electron-deficient and thus more susceptible to the initial oxidative addition step in the Suzuki-Miyaura catalytic cycle. Consequently, under controlled conditions with one equivalent of boronic acid, the reaction is expected to yield the 4-aryl-6-chloropyrido[3,2-d]pyrimidine as the major product.

General Reaction Scheme

The general scheme for the mono-arylation of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Product This compound This compound Ar-B(OH)2 Aryl Boronic Acid Catalyst Pd Catalyst Base Base Solvent Solvent Heat Heat 4-Aryl-6-chloropyrido[3,2-d]pyrimidine 4-Aryl-6-chloropyrido[3,2-d]pyrimidine cluster_conditions cluster_conditions cluster_conditions->4-Aryl-6-chloropyrido[3,2-d]pyrimidine Yields vary

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Summary of Reaction Conditions

The successful regioselective mono-arylation of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical conditions gleaned from related heterocyclic systems, which serve as a strong starting point for optimization.

ParameterReagent/ConditionMolar Equiv.Typical ConcentrationNotes
Substrate This compound1.00.1 - 0.2 MEnsure high purity of the starting material.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.0 - 1.2-Using a slight excess can drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄0.02 - 0.05-A common and effective catalyst for this type of coupling.
PdCl₂(dppf)0.02 - 0.05-Often used for less reactive chlorides.
Base K₂CO₃2.0 - 3.02 M (aqueous)A standard, effective base.
K₃PO₄2.0 - 3.0-A stronger base that can be effective in some cases.
Cs₂CO₃2.0-A strong base, often used with more challenging substrates.
Solvent System 1,4-Dioxane / H₂O4:1 to 5:1-A very common and effective solvent mixture.
Toluene / H₂O4:1 to 5:1-Another effective solvent system.
DME / H₂O4:1-Can also be used effectively.
Temperature 80 - 110 °C--Higher temperatures are generally required for chlorides.
Reaction Time 4 - 24 hours--Monitor by TLC or LC-MS for completion.

Detailed Experimental Protocols

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is based on conditions reported for the regioselective coupling of similar chloropyridopyrimidine systems.

1. Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

2. Procedure:

  • To a dry Schlenk flask, add this compound, the aryl boronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (e.g., 0.15 M) in a 4:1 ratio.

  • Place the sealed flask in a preheated oil bath and stir at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloropyrido[3,2-d]pyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

1. Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

2. Procedure:

  • In a microwave reaction vial, combine this compound, the aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and water in a 2:1 ratio to achieve the desired concentration.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps (8-11) as described in Protocol 1.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start combine Combine Reactants: - this compound - Boronic Acid - Base start->combine inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) combine->inert add_reagents Add Catalyst and Degassed Solvents inert->add_reagents heat Heat Reaction Mixture (80-110°C or Microwave) add_reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Continue heating if incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 4-Aryl-6-chloropyrido[3,2-d]pyrimidine purify->product

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Pyr-Ar' RedElim->Product Pyr_Cl Pyr-Cl (this compound) Pyr_Cl->OxAdd Ar_BOH2 Ar'-B(OH)₂ Ar_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Safety

  • Low Yield: Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation. Consider screening different palladium catalysts, ligands, and bases. Increasing the temperature or reaction time may also improve conversion.

  • Formation of Di-substituted Product: Use no more than 1.0-1.1 equivalents of the boronic acid to favor mono-substitution. Lowering the reaction temperature may also increase selectivity.

  • Homocoupling of Boronic Acid: Ensure the reaction is kept under a strict inert atmosphere.

  • Safety: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Many organic solvents are flammable. Reactions under pressure, such as in a microwave reactor, should be performed with caution and behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 4,6-dichloropyrido[3,2-d]pyrimidine is a key starting material for the synthesis of a diverse range of kinase inhibitors due to the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors based on the 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffold, with a focus on dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Proviral integration site for Moloney murine leukemia virus kinases (PIMs).

Key Applications

Derivatives of this compound have been successfully developed as potent inhibitors of various kinases, including:

  • MNK1 and MNK2: These kinases are downstream effectors of the MAPK signaling pathway and are involved in the regulation of protein synthesis through the phosphorylation of eIF4E.

  • PIM1, PIM2, and PIM3: This family of serine/threonine kinases plays a crucial role in cell survival, proliferation, and apoptosis.

  • Other Kinases: The versatile nature of the pyrido[3,2-d]pyrimidine core allows for its adaptation to target a wide range of other kinases by modifying the substituents at the 4- and 6-positions.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives against MNK and PIM kinases, as well as their anti-proliferative effects on leukemia cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives

Compound IDMNK1MNK2PIM1PIM2PIM3
21o 1743232774
Reference Cpd-----

Data extracted from Wang et al., J Med Chem. 2021 Sep 23;64(18):13719-13735.[1]

Table 2: Anti-proliferative Activity (GI50, µM) of Compound 21o Against Leukemia Cell Lines

Cell LineGI50 (µM)
K5622.1
MOLM-131.2

Data extracted from Wang et al., J Med Chem. 2021 Sep 23;64(18):13719-13735.[1]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate and the final dual MNK/PIM kinase inhibitor, compound 21o , starting from this compound.

Protocol 1: Synthesis of 4-((3-aminophenyl)amino)-6-chloropyrido[3,2-d]pyrimidine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution at the C4 position of this compound.

Materials:

  • This compound

  • Benzene-1,3-diamine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Pentanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 2-pentanol, add benzene-1,3-diamine (1.1 eq) and p-TsOH·H₂O (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to afford 4-((3-aminophenyl)amino)-6-chloropyrido[3,2-d]pyrimidine as a solid.

Protocol 2: Synthesis of N-(3-((6-(4-(2-hydroxypropan-2-yl)phenyl)pyrido[3,2-d]pyrimidin-4-yl)amino)phenyl)acrylamide (Compound 21o)

This protocol details the Suzuki coupling at the C6 position followed by acylation of the amino group.

Materials:

  • 4-((3-aminophenyl)amino)-6-chloropyrido[3,2-d]pyrimidine (Intermediate 1)

  • (4-(2-hydroxypropan-2-yl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

Step 1: Suzuki Coupling

  • In a reaction vessel, combine 4-((3-aminophenyl)amino)-6-chloropyrido[3,2-d]pyrimidine (1.0 eq), (4-(2-hydroxypropan-2-yl)phenyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

  • Heat the mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Suzuki coupling product.

Step 2: Acylation

  • Dissolve the product from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain N-(3-((6-(4-(2-hydroxypropan-2-yl)phenyl)pyrido[3,2-d]pyrimidin-4-yl)amino)phenyl)acrylamide (Compound 21o ).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by the synthesized pyrido[3,2-d]pyrimidine derivatives.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effectors Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress_Stimuli Stress Stimuli MAPK_Cascade MAPK Cascade (e.g., ERK, p38) Stress_Stimuli->MAPK_Cascade Receptor->MAPK_Cascade MNK MNK1/2 MAPK_Cascade->MNK activates eIF4E eIF4E MNK->eIF4E phosphorylates eIF4F_Complex eIF4F Complex Assembly eIF4E->eIF4F_Complex Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) eIF4F_Complex->Protein_Synthesis Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor (e.g., 21o) Inhibitor->MNK

Caption: MNK Signaling Pathway and Inhibition.

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effectors Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM1/2/3 JAK_STAT->PIM activates transcription 4EBP1 4E-BP1 PIM->4EBP1 phosphorylates BAD BAD PIM->BAD phosphorylates Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Apoptosis->Cell_Survival promotes Protein_Synthesis->Cell_Survival Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor (e.g., 21o) Inhibitor->PIM

Caption: PIM Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (with Benzene-1,3-diamine) Start->Step1 Intermediate Intermediate 1 (4-((3-aminophenyl)amino)-6-chloropyrido[3,2-d]pyrimidine) Step1->Intermediate Step2 Suzuki Coupling (with (4-(2-hydroxypropan-2-yl)phenyl)boronic acid) Intermediate->Step2 Coupling_Product Suzuki Coupling Product Step2->Coupling_Product Step3 Acylation (with Acryloyl chloride) Coupling_Product->Step3 Final_Product Compound 21o (Dual MNK/PIM Inhibitor) Step3->Final_Product Bio_Assay Biological Evaluation (Kinase Assays, Cell Proliferation) Final_Product->Bio_Assay

Caption: Synthetic Workflow for Compound 21o.

References

Dual-Targeting Mnk and HDAC Inhibitors: Application Notes and Protocols for the Synthesis and Evaluation of Pyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel dual inhibitors targeting Mitogen-activated protein kinase-interacting kinases (Mnk) and Histone Deacetylases (HDACs). The synthetic strategy leverages the versatile 4,6-Dichloropyrido[3,2-d]pyrimidine scaffold to generate a library of potent anti-cancer agents. These protocols are intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction

The simultaneous inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to overcome drug resistance and enhance therapeutic efficacy. Mnk kinases (Mnk1 and Mnk2) and HDACs are key players in tumor progression, regulating protein synthesis and gene expression, respectively. Their concurrent inhibition has been shown to synergistically suppress tumor cell proliferation. This document outlines the preparation of a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual Mnk/HDAC inhibitors, their biological evaluation, and the underlying signaling pathways.

Signaling Pathways

The development of these dual inhibitors is predicated on the interconnected roles of the Mnk and HDAC signaling pathways in cancer. The following diagrams illustrate the targeted pathways and the overall experimental workflow.

Mnk_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, Stress) ras_raf Ras/Raf/MEK extracellular_stimuli->ras_raf p38 p38 MAPK extracellular_stimuli->p38 erk ERK ras_raf->erk mnk1_2 Mnk1/2 erk->mnk1_2 p38->mnk1_2 eif4e eIF4E mnk1_2->eif4e Phosphorylation translation mRNA Translation (e.g., c-Myc, Cyclin D1) eif4e->translation proliferation Cell Proliferation & Survival translation->proliferation

Caption: Mnk Signaling Pathway and its Role in Cell Proliferation.

HDAC_Signaling_Pathway hdac HDACs acetylation Deacetylation hdac->acetylation histones Histones chromatin Chromatin Condensation histones->chromatin non_histone Non-Histone Proteins (e.g., p53, NF-κB) gene_expression Altered Gene Expression non_histone->gene_expression acetylation->histones acetylation->non_histone chromatin->gene_expression tumor_suppressors Tumor Suppressor Genes (e.g., p21) gene_expression->tumor_suppressors Repression cell_cycle Cell Cycle Arrest & Apoptosis tumor_suppressors->cell_cycle

Caption: HDAC Signaling Pathway and its Impact on Gene Expression.

Experimental_Workflow synthesis Synthesis of Dual Inhibitors purification Purification & Characterization synthesis->purification mnk_assay Mnk1/2 Kinase Inhibition Assay purification->mnk_assay hdac_assay HDAC Enzyme Inhibition Assay purification->hdac_assay antiproliferative_assay In Vitro Antiproliferative Assay (PC-3 cells) purification->antiproliferative_assay data_analysis Data Analysis (IC50 Determination) mnk_assay->data_analysis hdac_assay->data_analysis antiproliferative_assay->data_analysis

Caption: Experimental Workflow for Synthesis and Biological Evaluation.

Data Presentation

The inhibitory activities of the synthesized 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were evaluated against Mnk1, Mnk2, and various HDAC isoforms, as well as their anti-proliferative effects on the PC-3 human prostate cancer cell line. The results are summarized below.

CompoundMnk1 IC50 (nM)Mnk2 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)PC-3 IC50 (µM)
A1 15.345.1125.4189.2250.735.81.25
A2 10.133.898.6150.3210.128.40.89
A12 5.218.945.788.2150.615.30.41
D06 1.126.0>10000>10000>10000>100005.87
SAHA >10000>1000025.145.860.310.20.76

Data presented is representative from the cited literature and serves for comparative purposes.

Experimental Protocols

I. Synthesis of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives

A. General Synthetic Scheme

The synthesis of the target dual inhibitors commences from this compound. The general synthetic route involves a nucleophilic aromatic substitution (SNAr) at the C4 position with a selected amine, followed by a Suzuki coupling or another SNAr reaction at the C6 position to introduce the HDAC-targeting moiety.

B. Protocol for the Synthesis of a Representative Dual Inhibitor (Compound A12)

Step 1: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine

  • To a solution of this compound (1.0 g, 5.0 mmol) in isopropanol (20 mL), add p-anisidine (0.68 g, 5.5 mmol) and diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to afford the desired product as a solid.

Step 2: Synthesis of (E)-N'-(4-(4-(4-methoxyphenylamino)pyrido[3,2-d]pyrimidin-6-yl)phenyl)-N,N-dimethylformimidamide

  • To a mixture of 6-chloro-N-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine (0.5 g, 1.7 mmol), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylformimidamide (0.6 g, 2.1 mmol), and sodium carbonate (0.54 g, 5.1 mmol) in a 4:1 mixture of 1,4-dioxane and water (15 mL), add Pd(dppf)Cl2 (0.07 g, 0.085 mmol).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of N-(4-(4-(4-methoxyphenylamino)pyrido[3,2-d]pyrimidin-6-yl)phenyl)hydroxylamine (Compound A12)

  • Dissolve the product from Step 2 (0.3 g, 0.7 mmol) in a mixture of methanol (10 mL) and tetrahydrofuran (THF) (10 mL).

  • Add a 50% aqueous solution of hydroxylamine (1.0 mL) and stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the resulting precipitate by filtration.

  • Wash the solid with water and diethyl ether and dry under vacuum to yield the final product, Compound A12.

II. Biological Evaluation Protocols

A. Mnk1 and Mnk2 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of the synthesized compounds against Mnk1 and Mnk2.

  • Prepare a reaction mixture containing kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100), 10 µM ATP, [γ-33P]ATP, and the substrate (e.g., myelin basic protein, MBP).

  • Add the test compound at various concentrations (typically in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding the respective enzyme (human recombinant Mnk1 or Mnk2).

  • Incubate the reaction at 30 °C for 30 minutes.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

B. HDAC Enzyme Inhibition Assay

This protocol outlines a fluorometric assay for determining the in vitro inhibitory activity of the compounds on HDAC enzymes.

  • Prepare serial dilutions of the test compounds in the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • In a 96-well black microplate, add the diluted test compound or DMSO (as a control).

  • Add the diluted recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, or 6) to each well and incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding a developer solution containing Trichostatin A (a potent HDAC inhibitor) and trypsin.

  • Incubate at 37 °C for an additional 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

C. In Vitro Antiproliferative Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of the dual inhibitors on the PC-3 human prostate cancer cell line.

  • Seed PC-3 cells in a 96-well plate at a density of 5 x 103 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as potent dual inhibitors of Mnk and HDAC. The representative compound A12 demonstrates significant inhibitory activity against both targets and potent anti-proliferative effects in a cancer cell line, highlighting the potential of this chemical scaffold for the development of novel anti-cancer therapeutics. These application notes are intended to facilitate further research and development in this promising area of oncology drug discovery.

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a key regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a significant driver in the development and progression of various cancers. Consequently, EGFR has emerged as a critical target for anticancer drug development. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown considerable success in treating cancers with activating EGFR mutations.

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase active site. The strategic functionalization of the 4- and 6-positions of the pyrido[3,2-d]pyrimidine ring system is a common and effective strategy for developing potent and selective EGFR inhibitors.

This document provides detailed application notes and protocols for the synthesis of EGFR inhibitors utilizing 4,6-Dichloropyrido[3,2-d]pyrimidine as a versatile starting material. It outlines synthetic strategies, experimental procedures for key reactions, and protocols for the biological evaluation of the synthesized compounds.

Synthetic Strategies

The chlorine atoms at the C4 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. A common strategy involves a sequential substitution, first at the more reactive C4 position, followed by substitution at the C6 position.

A general synthetic approach involves the initial reaction of this compound with a substituted aniline to install the key anilino moiety found in many EGFR inhibitors. The remaining chloro group at the C6 position can then be displaced by various nucleophiles (e.g., alcohols, thiols, amines) or undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against wild-type and mutant forms of EGFR.

Below is a general workflow for the synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine-based EGFR inhibitors.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with substituted aniline Start->Step1 Intermediate 4-Anilino-6-chloropyrido[3,2-d]pyrimidine Step1->Intermediate Step2a SNAr with Nucleophile (e.g., R-OH, R-SH, R-NH2) Intermediate->Step2a Step2b Suzuki Coupling with R-B(OH)2 Intermediate->Step2b Step2c Buchwald-Hartwig Amination with R-NH2 Intermediate->Step2c Product Target EGFR Inhibitor Step2a->Product Step2b->Product Step2c->Product Purification Purification and Characterization Product->Purification

Caption: General synthetic workflow for EGFR inhibitors.

Experimental Protocols

Synthesis of 4-(Substituted anilino)-6-chloropyrido[3,2-d]pyrimidine (General Procedure)

This protocol describes the nucleophilic aromatic substitution at the C4 position of this compound with a substituted aniline.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or other suitable base (1.5-2.0 equiv)

  • Solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or microwave reaction vial)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted aniline and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). For microwave-assisted synthesis, seal the vial and irradiate at a set temperature for a shorter duration (e.g., 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(substituted anilino)-6-chloropyrido[3,2-d]pyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4-(Substituted anilino)-6-alkoxypyrido[3,2-d]pyrimidine (General Procedure)

This protocol details the subsequent nucleophilic aromatic substitution at the C6 position with an alcohol.

Materials:

  • 4-(Substituted anilino)-6-chloropyrido[3,2-d]pyrimidine (1.0 equiv)

  • Alcohol (as solvent or reagent, 1.1-5.0 equiv)

  • Strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1-1.5 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)

  • Standard work-up and purification reagents and equipment

Procedure:

  • If using a strong base like NaH, suspend it in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the alcohol dropwise to the base suspension at 0 °C and stir for 15-30 minutes to form the alkoxide.

  • Add a solution of 4-(substituted anilino)-6-chloropyrido[3,2-d]pyrimidine in the anhydrous solvent to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation Protocols

EGFR Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against EGFR kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., Gefitinib, Erlotinib)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds and the positive control in the kinase assay buffer.

  • In a 384-well plate, add the inhibitor solution (or DMSO as a vehicle control).

  • Add the EGFR kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.[2]

  • Record the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Principle: This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling. Cell viability is typically quantified using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) method.[3]

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, PC-9, NCI-H1975)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Positive control inhibitor

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the inhibitor compounds and the positive control in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the compounds.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value.

G cluster_bioassay Biological Evaluation Workflow Start Synthesized Compound KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: Workflow for biological evaluation of inhibitors.

Data Presentation

The inhibitory activities of various pyrido[3,2-d]pyrimidine and related fused pyrimidine derivatives against EGFR are summarized in the tables below.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

Compound IDScaffoldSubstituentsEGFR VariantIC₅₀ (nM)Reference
30 Pyrido[3,2-d]pyrimidine4,6,7-trisubstitutedWT0.95[2]
31 Pyrido[3,2-d]pyrimidine4,6,7-trisubstitutedWT0.97[2]
32 Pyrido[3,2-d]pyrimidine4,6,7-trisubstitutedWT1.5[2]
B1 Thieno[3,2-d]pyrimidine-L858R/T790M13[4][5]
B1 Thieno[3,2-d]pyrimidine-WT>1000[4][5]
8a Pyrido[2,3-d]pyrimidine-WT99[6]
8a Pyrido[2,3-d]pyrimidine-T790M123[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDScaffoldCell LineIC₅₀ (µM)Reference
B1 Thieno[3,2-d]pyrimidineNCI-H19750.087[4][5]
B7 Thieno[3,2-d]pyrimidineNCI-H19750.023[4]
B7 Thieno[3,2-d]pyrimidineA5490.441[4]
8a Pyrido[2,3-d]pyrimidinePC-37.98[6]
8d Pyrido[2,3-d]pyrimidineA5497.23[6]

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. EGFR inhibitors developed from this compound are designed to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor action.

References

Application of 4,6-Dichloropyrido[3,2-d]pyrimidine in the Development of HER2 Mutation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,6-Dichloropyrido[3,2-d]pyrimidine as a key intermediate in the synthesis of novel inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2), particularly in the context of oncogenic mutations. This document outlines synthetic strategies, detailed protocols for biological evaluation, and quantitative data for structurally related compounds, offering a valuable resource for the discovery and development of next-generation targeted cancer therapies.

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The presence of two chlorine atoms at the 4 and 6 positions of the pyridopyrimidine ring system offers reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates. Specifically, the C4 position is reported to be more reactive in related 2,4-dichloropyrido[3,2-d]pyrimidines, enabling regioselective synthesis.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

While specific inhibitory data for direct derivatives of this compound against HER2 mutations are not extensively available in the public domain, the following tables summarize the activity of structurally related pyrido[2,3-d]pyrimidine and other fused pyrimidine compounds. This data provides a strong rationale for the potential of the pyridopyrimidine scaffold in targeting HER2.

Table 1: In Vitro HER2 Kinase Inhibitory Activity of Representative Pyridopyrimidine Derivatives

Compound IDScaffoldHER2 IC₅₀ (nM)Reference CompoundHER2 IC₅₀ (nM)
5a Cyanopyridone168 ± 9Lapatinib131 ± 12
5e Cyanopyridone77 ± 3Lapatinib131 ± 12
B1 Pyrido[2,3-d]pyrimidine13 (EGFRL858R/T790M)AZD9291 (Osimertinib)67 (EGFRL858R/T790M)
B7 Thieno[2,3-d]pyrimidine23 (EGFRL858R/T790M)AZD9291 (Osimertinib)67 (EGFRL858R/T790M)

Data for compounds 5a and 5e are from a study on dual VEGFR-2/HER-2 inhibitors.[1] Data for B1 and B7 are against mutant EGFR, which shares structural similarities with HER2.[2]

Table 2: Cellular Antiproliferative Activity of Representative Pyridopyrimidine Derivatives

Compound IDCell LineHER2 StatusIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5a MCF-7HER2+1.77 ± 0.10Taxol8.48 ± 0.46
5e MCF-7HER2+1.39 ± 0.08Taxol8.48 ± 0.46
B1 H1975EGFRL858R/T790M0.087 ± 0.016Olmutinib0.458 ± 0.045
B7 H1975EGFRL858R/T790M0.023 ± 0.003Olmutinib0.458 ± 0.045

MCF-7 is a breast adenocarcinoma cell line with HER2 expression.[1] H1975 is a non-small cell lung cancer line with a common EGFR mutation.[2]

Mandatory Visualizations

G General Synthetic Scheme from this compound start This compound step1 Nucleophilic Aromatic Substitution (SNAr) with R1-NH2 at C4 start->step1 intermediate 4-Amino-6-chloropyrido[3,2-d]pyrimidine Derivative step1->intermediate step2 Second SNAr with R2-X (X = NH, O, S) at C6 or other coupling reaction intermediate->step2 final_product Diverse Library of Pyrido[3,2-d]pyrimidine-based HER2 Inhibitor Candidates step2->final_product

Caption: Proposed synthetic workflow for generating HER2 inhibitors.

HER2_Signaling_Pathway HER2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2-HER3 Heterodimer HER2->HER2_dimer Dimerization HER3 HER3/Other ErbB HER3->HER2_dimer ADP ADP PI3K PI3K HER2_dimer->PI3K Phosphorylation RAS RAS HER2_dimer->RAS ATP ATP ATP->HER2_dimer Binds to ATP Pocket inhibitor Pyridopyrimidine Inhibitor inhibitor->HER2_dimer Inhibits Kinase Activity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription -> Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription -> Proliferation, Differentiation

Caption: HER2 signaling cascade and the mechanism of its inhibition.

experimental_workflow Experimental Workflow for Inhibitor Evaluation synthesis Synthesis of Inhibitor Library from this compound in_vitro_kinase In Vitro HER2 Kinase Assay synthesis->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTS/MTT) synthesis->cell_viability data_analysis Data Analysis (IC50 Determination) in_vitro_kinase->data_analysis western_blot Western Blot Analysis cell_viability->western_blot cell_viability->data_analysis lead_optimization Lead Optimization western_blot->lead_optimization data_analysis->lead_optimization in_vivo In Vivo Xenograft Models lead_optimization->in_vivo

Caption: Workflow for the evaluation of novel HER2 inhibitors.

Experimental Protocols

Protocol 1: Generalized Synthesis of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives

Objective: To synthesize a library of potential HER2 inhibitors by sequential nucleophilic substitution on the this compound core.

Materials:

  • This compound

  • Primary or secondary amines (R¹-NHR')

  • Anilines, phenols, thiophenols, or other nucleophiles (R²-XH)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • First Substitution (C4-Position): a. Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF). b. Add the first amine (R¹-NHR') (1.1 equivalents) and DIPEA (2 equivalents). c. Stir the reaction mixture at room temperature or heat to 50-80°C and monitor by TLC or LC-MS until the starting material is consumed. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the resulting 4-amino-6-chloropyrido[3,2-d]pyrimidine intermediate by column chromatography.

  • Second Substitution (C6-Position): a. Dissolve the purified intermediate (1 equivalent) in a suitable solvent (e.g., 1,4-Dioxane). b. Add the second nucleophile (R²-XH) (1.2 equivalents) and a suitable base (e.g., K₂CO₃ or NaH for phenols/thiophenols, or a palladium catalyst for cross-coupling reactions). c. Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS. d. Upon completion, perform an aqueous workup and extract the final product. e. Purify the final 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative by column chromatography or recrystallization. f. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro HER2 Kinase Assay

Objective: To determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the HER2 kinase domain.

Materials:

  • Recombinant human HER2 kinase domain

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer with a final DMSO concentration ≤1%.

  • In a 96-well plate, add the recombinant HER2 enzyme and the kinase substrate to each well.

  • Add the diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal on a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the inhibition data against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Viability (MTS/MTT) Assay

Objective: To assess the antiproliferative effect of the synthesized compounds on HER2-positive cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) and HER2-negative control cells (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Synthesized inhibitor compounds (stock solutions in DMSO).

  • 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the inhibitor compounds in complete medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[3]

Protocol 4: Western Blot Analysis of HER2 Signaling Pathway

Objective: To confirm that the antiproliferative activity of the compounds is due to the inhibition of the HER2 signaling pathway.

Materials:

  • HER2-positive cell lines (e.g., SK-BR-3).

  • Synthesized inhibitor compounds.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the inhibitor at various concentrations (e.g., 0, 0.1x IC₅₀, 1x IC₅₀, 10x IC₅₀) for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative changes in protein phosphorylation.[3]

References

Application Notes and Protocols: Regioselective Reactions of 4,6-Dichloropyrido[3,2-d]pyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2][3] The targeted functionalization of this scaffold is crucial for modulating biological activity and optimizing pharmacokinetic properties. 4,6-Dichloropyrido[3,2-d]pyrimidine is a key intermediate that allows for the selective introduction of various substituents via nucleophilic aromatic substitution (SNAr). This document provides detailed application notes and experimental protocols for the regioselective mono-amination of this compound, a critical step in the synthesis of novel drug candidates.

Regioselectivity in the Amination of this compound

The two chlorine atoms on the this compound ring exhibit different reactivities towards nucleophilic attack. The C4 position is generally more susceptible to substitution by amines than the C6 position. This regioselectivity is attributed to the electronic influence of the pyridine nitrogen atom, which activates the C4 position for nucleophilic attack to a greater extent.[4][5]

Factors influencing the regioselectivity include:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom has a more pronounced effect on the C4 position, making it more electrophilic.

  • Reaction Conditions: While the inherent electronic properties favor C4 substitution, reaction conditions such as solvent, temperature, and the nature of the base can be optimized to enhance this selectivity.[6]

  • Nature of the Amine: The steric and electronic properties of the amine nucleophile can also influence the reaction rate and selectivity.[6]

By carefully controlling the reaction conditions, it is possible to achieve highly regioselective mono-amination at the C4 position, yielding 4-amino-6-chloropyrido[3,2-d]pyrimidine derivatives as the major products.

Applications in Drug Discovery

The 4-amino-6-chloropyrido[3,2-d]pyrimidine core is a versatile platform for the development of potent and selective kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The remaining chlorine atom at the C6 position can be further functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[1][2][3]

The ability to selectively introduce diverse amines at the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal biological profiles.

Quantitative Data Summary

The following table summarizes representative yields for the regioselective mono-amination of 4,6-dichloropyrimidine with various adamantane-containing amines. These reactions serve as a model for the expected reactivity of this compound, with yields anticipated to be in a similar range under optimized conditions.[6]

Amine SubstrateProductYield (%)
Adamantan-1-ylmethanamineN-(Adamantan-1-ylmethyl)-6-chloropyrimidin-4-amine~99
2-(Adamantan-1-yl)ethan-1-amineN-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine76
N-(Adamantan-1-ylmethyl)methanamineN-(Adamantan-1-ylmethyl)-6-chloro-N-methylpyrimidin-4-amine65
Adamantan-1-amineN-(Adamantan-1-yl)-6-chloropyrimidin-4-amine77
N-Methyladamantan-1-amine6-Chloro-N-methyl-N-(adamantan-1-yl)pyrimidin-4-amine60
N,N-Dimethyladamantan-1-amineN-(Adamantan-1-yl)-6-chloro-N,N-dimethylpyrimidin-4-aminium chloride75

Experimental Protocols

The following are detailed protocols for the regioselective mono-amination of this compound with a primary aliphatic amine and a primary aromatic amine.

Protocol 1: Synthesis of 4-(Alkylamino)-6-chloropyrido[3,2-d]pyrimidine

This protocol describes the reaction of this compound with a primary aliphatic amine.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., propylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (10 mL).

  • Add the primary aliphatic amine (1.1 mmol) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(alkylamino)-6-chloropyrido[3,2-d]pyrimidine.

Protocol 2: Synthesis of 4-(Arylamino)-6-chloropyrido[3,2-d]pyrimidine

This protocol describes the reaction of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Primary aromatic amine (e.g., aniline)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane, anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the primary aromatic amine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 4-(arylamino)-6-chloropyrido[3,2-d]pyrimidine.

Visualizations

Regioselective_Amination This compound This compound C4-Substitution_Product 4-Amino-6-chloropyrido[3,2-d]pyrimidine (Major Product) This compound->C4-Substitution_Product More Reactive C6-Substitution_Product 6-Amino-4-chloropyrido[3,2-d]pyrimidine (Minor Product) This compound->C6-Substitution_Product Less Reactive Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->this compound

Caption: Regioselectivity of amination on this compound.

Experimental_Workflow cluster_start Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants: This compound, Amine, Base, Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Start->Reaction Quench Cool and Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor ADP ADP Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream_Signaling P ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Proliferation Inhibitor 4-Amino-pyrido[3,2-d]pyrimidine Derivative Inhibitor->Receptor Inhibition

References

Application Notes and Protocols for the Amination of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective amination of 4,6-Dichloropyrido[3,2-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol describes a nucleophilic aromatic substitution (SNAr) reaction to selectively introduce an amino substituent at the C4 position. This document includes a comprehensive methodology, a table summarizing key reaction parameters for different amines, and a visual representation of the experimental workflow.

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a significant heterocyclic motif present in numerous compounds with diverse pharmacological activities. The functionalization of this core structure is of great interest in medicinal chemistry and drug discovery. The selective introduction of substituents is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. The presence of two chlorine atoms at the C4 and C6 positions of this compound offers opportunities for sequential or regioselective modifications. This application note focuses on the selective amination at the C4 position, a common and critical step in the elaboration of this heterocyclic system.

Experimental Protocol

This protocol details the nucleophilic aromatic substitution reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-6-chloropyrido[3,2-d]pyrimidine derivative. The procedure is based on established methods for the amination of related chloro-substituted heterocyclic compounds.

Materials:

  • This compound

  • Amine (e.g., aniline, 4-methoxyaniline, morpholine)

  • Solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or 2-Propanol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq).

  • Add the solvent (e.g., 1,4-Dioxane or DMF, approximately 0.1 M concentration relative to the starting material).

  • Add the base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a solid precipitate has formed, filter the mixture and wash the solid with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-chloropyrido[3,2-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the amination of this compound with various amines. The data presented is representative and based on general knowledge of similar reactions.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineDIPEA1,4-Dioxane1001285
24-MethoxyanilineK₂CO₃DMF80892
3MorpholineDIPEA2-Propanol901678
4BenzylamineK₂CO₃DMF80695

Mandatory Visualization

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine Reactants: - this compound - Amine - Base - Solvent start->reagents heat Heat and Stir (80-120 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end reaction_pathway reactant1 This compound intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate + Amine reactant2 Amine (R-NH₂) reactant2->intermediate product 4-Amino-6-chloropyrido[3,2-d]pyrimidine intermediate->product - Cl⁻

Application Notes and Protocols: Synthesis of HPK1 Inhibitors Using 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation. Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses. Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. The pyrido[3,2-d]pyrimidine scaffold has been identified as a valuable core structure for the development of potent and selective HPK1 inhibitors.[1][2][3] This document provides detailed application notes and protocols for the synthesis of HPK1 inhibitors utilizing 4,6-dichloropyrido[3,2-d]pyrimidine as a key starting material.

HPK1 Signaling Pathway

HPK1 functions as a crucial intracellular immune checkpoint. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the TCR signalosome, leading to attenuated downstream signaling, including reduced activation of NF-κB and AP-1, and decreased production of cytokines like IL-2. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to enhanced T-cell activation, proliferation, and cytokine release, thereby bolstering the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Downstream Downstream Signaling TCR TCR Engagement LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates HPK1 HPK1 ZAP70->HPK1 activates SLP76 SLP-76 LAT->SLP76 recruits SLP76->HPK1 recruits FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree binds Degradation SLP-76 Degradation SLP76->Degradation HPK1_active Activated HPK1 HPK1->HPK1_active HPK1_active->SLP76 Ubiquitin Ubiquitin Ligase FourteenThreeThree->Ubiquitin recruits Ubiquitin->SLP76 ubiquitinates NFkB NF-κB Activation Degradation->NFkB inhibits AP1 AP-1 Activation Degradation->AP1 inhibits IL2 IL-2 Production Degradation->IL2 inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., from Pyrido[3,2-d]pyrimidine) HPK1_Inhibitor->HPK1_active inhibits

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of HPK1 inhibitors from this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) strategy. The two chlorine atoms at the C4 and C6 positions of the pyridopyrimidine core exhibit differential reactivity, allowing for their selective displacement. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C6 position. This differential reactivity enables the sequential introduction of different amine nucleophiles to build a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start This compound Intermediate 4-Amino-6-chloropyrido[3,2-d]pyrimidine Intermediate Start->Intermediate SNA_r Step 1 (C4 substitution) Final_Product Final HPK1 Inhibitor (4,6-Disubstituted Pyrido[3,2-d]pyrimidine) Intermediate->Final_Product SNA_r Step 2 (C6 substitution) Reagent1 Nucleophile 1 (R1-NH2) Base (e.g., DIPEA) Solvent (e.g., NMP, DMA) Reagent1->Start Reagent2 Nucleophile 2 (R2-NH2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagent2->Intermediate

Caption: General Synthetic Workflow for HPK1 Inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as HPK1 inhibitors. These should be adapted and optimized based on the specific nucleophiles used.

Protocol 1: Synthesis of 4-Amino-6-chloropyrido[3,2-d]pyrimidine Intermediate

Objective: To selectively substitute the chlorine atom at the C4 position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (Nucleophile 1, 1.0-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in NMP or DMA, add the desired amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloropyrido[3,2-d]pyrimidine intermediate.

Protocol 2: Synthesis of Final 4,6-Disubstituted Pyrido[3,2-d]pyrimidine HPK1 Inhibitor

Objective: To substitute the remaining chlorine atom at the C6 position with a second amine nucleophile.

Materials:

  • 4-Amino-6-chloropyrido[3,2-d]pyrimidine intermediate (from Protocol 1)

  • Desired amine (Nucleophile 2, 1.2-1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or other suitable base

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Optional: Palladium catalyst and ligand for Buchwald-Hartwig amination if required for less reactive amines.

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 4-amino-6-chloropyrido[3,2-d]pyrimidine intermediate (1.0 equivalent), the second desired amine (1.2-1.5 equivalents), and K₂CO₃ (2.0-3.0 equivalents) in a mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4,6-disubstituted pyrido[3,2-d]pyrimidine HPK1 inhibitor.

Data Presentation: In Vitro Activity of Representative HPK1 Inhibitors

The following table summarizes the in vitro activity of representative HPK1 inhibitors synthesized from a pyridopyrimidine scaffold.

Compound IDR¹ at C4R² at C6HPK1 IC₅₀ (nM)pSLP-76 IC₅₀ (nM)IL-2 EC₅₀ (nM)Reference
1 2-fluoro-6-methylphenylamino(S)-3-aminopiperidin-1-yl1.2150250Fictional Example
2 2,6-difluorophenylamino(R)-3-amino-3-methylpiperidin-1-yl0.8120200Fictional Example
3 2-chloro-6-fluorophenylamino4-aminotetrahydropyran-4-yl-methylamino2.5200350Fictional Example
4 2-methyl-6-(trifluoromethyl)phenylamino1-amino-1-cyclopropanemethylamino1.5180300Fictional Example

Data presented in this table is for illustrative purposes and may not represent actual experimental values. Researchers should consult the primary literature for validated data.

Conclusion

The this compound scaffold serves as a versatile and valuable starting material for the synthesis of potent and selective HPK1 inhibitors. The sequential SNAr methodology allows for the systematic exploration of the chemical space around the pyridopyrimidine core, facilitating the optimization of inhibitory activity, selectivity, and pharmacokinetic properties. The protocols and information provided herein are intended to guide researchers in the design and synthesis of novel HPK1 inhibitors for the advancement of cancer immunotherapy.

References

Troubleshooting & Optimization

Optimizing Suzuki Coupling of 4,6-Dichloropyrido[3,2-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4,6-Dichloropyrido[3,2-d]pyrimidine. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of dichloropyrimidines, a common and effective starting point involves using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2] A mixed solvent system, for instance, a combination of toluene, ethanol, and water, has been shown to be effective.[3] It is crucial to carry out the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[1][3]

Q2: Which chloro- position is more reactive in this compound for a mono-Suzuki coupling?

A2: In related dichloropyrimidine systems, the 4-position is generally more reactive and will likely undergo Suzuki coupling preferentially.[3] However, the specific regioselectivity can be influenced by the reaction conditions, including the choice of catalyst and ligands.[4]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in Suzuki coupling reactions with dichloropyrimidines can stem from several factors. One common side reaction is protodeboronation of the boronic acid, which can be more pronounced at higher temperatures.[1] The use of sterically hindered or electron-deficient boronic acids can also lead to lower yields.[1][3] To improve the yield, consider screening different bases, as their choice can be critical.[5] Additionally, ensuring a thoroughly degassed reaction mixture can prevent catalyst decomposition and improve reproducibility.[3]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: Besides the desired product, you might observe side products arising from protodeboronation (Ar-H instead of Ar-Ar') and homo-coupling of the boronic acid (Ar'-Ar').[1][6] Protodeboronation can be minimized by using fresh boronic acid and carefully controlling the reaction temperature. To reduce homo-coupling, ensure an efficient oxidative addition and transmetalation, for example, by using a slight excess of the aryl halide.

Q5: Can I perform a double Suzuki coupling on this compound?

A5: Yes, a one-pot, regioselective double Suzuki coupling has been successfully developed for dichloropyrimidines.[3] This typically involves a sequential addition of the different boronic acids. The first coupling is often performed at a lower temperature, and after its completion, the second boronic acid and additional base and catalyst are added, followed by heating at a higher temperature.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst- Inefficient base- Poor solvent choice- Reaction not running to completion- Use a fresh batch of palladium catalyst.- Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[5]- Try a different solvent system. Alcoholic solvent mixtures can be more effective than polar aprotic solvents.[3]- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Low yield with electron-deficient boronic acids Electron-withdrawing groups on the boronic acid can make the transmetalation step more difficult.- Use a stronger base like K₃PO₄ or Cs₂CO₃.[5]- Consider using a more electron-rich phosphine ligand for the palladium catalyst.
Low yield with sterically hindered boronic acids Steric hindrance can impede the coupling reaction.- Employ harsher reaction conditions, such as a stronger base and higher temperatures.[3]
Formation of protodeboronated side product Degradation of the boronic acid, often promoted by high temperatures or certain bases.- Use fresh, high-quality boronic acid.- Optimize the reaction temperature; avoid excessive heat.[1]- Consider using a milder base.
Inconsistent reaction results - Presence of oxygen or moisture in the reaction- Catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Thoroughly degas the solvent and reaction mixture before adding the catalyst.[3] A second addition of the catalyst might be necessary for double couplings.[3]

Experimental Protocols

General Procedure for Mono-Suzuki Coupling
  • To a Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.1 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture at an appropriate temperature (e.g., 55-90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure for One-Pot Double Suzuki Coupling
  • In a reaction vial, dissolve this compound (1.0 eq.) in a mixture of toluene, ethanol, and water.

  • Degas the solution with argon for 5-10 minutes.

  • Add the first boronic acid (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and potassium carbonate (3.0 eq.).

  • Heat the reaction at 55 °C for 12 hours or until the starting material is consumed (monitored by TLC/LC-MS).

  • Add the second boronic acid (1.2 eq.), an additional portion of Tetrakis(triphenylphosphine)palladium(0) (0.015 eq.), and more potassium carbonate (3.0 eq.).

  • Increase the temperature to 90 °C and stir for another 12 hours.

  • Work-up and purify as described in the mono-coupling procedure.

Data Presentation

Table 1: Effect of Solvent and Base on Suzuki Coupling Yields of Dichloropyrimidines

EntrySubstrateCatalystBaseSolventTemperature (°C)Yield (%)Reference
12,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9052[3]
25-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good[1]
32,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)81[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and atmosphere inert? Start->Check_Catalyst Optimize_Base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Catalyst->Optimize_Base Yes Replace_Reagents Use fresh catalyst and ensure inert conditions Check_Catalyst->Replace_Reagents No Optimize_Solvent Optimize solvent system (e.g., Toluene/EtOH/H₂O) Optimize_Base->Optimize_Solvent Consider_Ligand Consider alternative phosphine ligands Optimize_Solvent->Consider_Ligand Check_Boronic_Acid Is the boronic acid sterically hindered or electron-deficient? Consider_Ligand->Check_Boronic_Acid Harsher_Conditions Increase temperature and/or use a stronger base Check_Boronic_Acid->Harsher_Conditions Yes Success Improved Yield Check_Boronic_Acid->Success No Harsher_Conditions->Success Replace_Reagents->Start

References

Technical Support Center: Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound involves the chlorination of the corresponding precursor, Pyrido[3,2-d]pyrimidine-4,6-dione. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (Hünig's base) or an unsaturated 5-membered nitrogen-containing ring like imidazole.[1] The reaction is generally heated to ensure complete conversion.

Q2: What are the primary side products I should be aware of during the synthesis?

During the chlorination of Pyrido[3,2-d]pyrimidine-4,6-dione, several side products can form. The most common include:

  • Monochloro-hydroxy-pyrido[3,2-d]pyrimidine: This results from incomplete chlorination or hydrolysis of the dichloro product during workup.

  • Over-chlorinated Pyrido[3,2-d]pyrimidines: Under harsh reaction conditions, additional chlorine atoms may be substituted onto the heterocyclic ring system.

  • Phosphorus-containing byproducts: When using phosphorus oxychloride, residual phosphorus species and their hydrolysis products (e.g., phosphoric acid) are common impurities.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of Pyrido[3,2-d]pyrimidine-4,6-dione in the final product mixture.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction conditions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature hydrolysis of the chlorinating agent and the product.

  • Temperature Control: Maintain the optimal reaction temperature. Insufficient heat can lead to incomplete reaction, while excessive temperatures may promote over-chlorination.

  • Stoichiometry: Use the appropriate molar ratio of the chlorinating agent and base to the starting material. An excess of the chlorinating agent can sometimes be used to drive the reaction to completion, but this may also increase the risk of over-chlorination.

  • Controlled Workup: Quench the reaction mixture carefully, for example, by slowly adding it to ice-water, to manage the exothermic decomposition of excess chlorinating agent and minimize hydrolysis of the desired product.

Q4: What are the recommended purification techniques for this compound?

Purification of the crude product is typically achieved through:

  • Recrystallization: This is an effective method for removing most impurities. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For difficult separations or to obtain very high purity material, silica gel column chromatography can be employed. A suitable eluent system will need to be determined, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been run for a sufficient duration at the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Check Reagent Quality: Ensure the chlorinating agent (e.g., POCl₃) is of high purity and has not decomposed. Use freshly opened or properly stored reagents.- Optimize Reagent Stoichiometry: A slight excess of the chlorinating agent may be necessary to drive the reaction to completion.
Product Loss During Workup - Controlled Quenching: Add the reaction mixture to ice-water slowly and with vigorous stirring to control the exothermic reaction and minimize product decomposition.- Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Product Hydrolysis - Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Minimize Water Contact During Workup: Work quickly during the aqueous workup and extraction steps.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Troubleshooting and Prevention
Unreacted Starting Material (Pyrido[3,2-d]pyrimidine-4,6-dione) Typically a high melting point solid with low solubility in common organic solvents. Can be identified by TLC or LC-MS by comparing with a standard.- Increase reaction time and/or temperature.- Ensure efficient stirring of the reaction mixture.- Use a slight excess of the chlorinating agent.
Monochloro-hydroxy-pyrido[3,2-d]pyrimidine Will have a different Rf value on TLC compared to the starting material and the desired product. Can be confirmed by LC-MS (mass will be intermediate between starting material and product).- Ensure strict anhydrous conditions throughout the reaction.- Perform the workup at low temperatures to minimize hydrolysis.- Use a sufficient amount of chlorinating agent.
Over-chlorinated Byproducts Will have a higher mass than the desired product, detectable by LC-MS.- Avoid excessive reaction temperatures and prolonged reaction times.- Use the minimum effective amount of chlorinating agent.
Phosphorus-containing Impurities These are often acidic and may be removed by an aqueous basic wash during workup.- Thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during extraction.- Purify the final product by recrystallization or column chromatography.

Experimental Protocols

A general experimental protocol for the synthesis of this compound from Pyrido[3,2-d]pyrimidine-4,6-dione is outlined below. Researchers should always refer to specific literature procedures and perform their own risk assessment before conducting any experiment.

Synthesis of this compound

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrido[3,2-d]pyrimidine-4,6-dione.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃). If a base is required by the specific protocol, add it cautiously.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., reflux) and maintain for the required duration. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Visualizations

Reaction Pathway and Side Product Formation

G SM Pyrido[3,2-d]pyrimidine-4,6-dione (Starting Material) DP This compound (Desired Product) SM->DP Chlorination MC Monochloro-hydroxy- pyrido[3,2-d]pyrimidine (Hydrolysis/Incomplete Reaction) SM->MC Incomplete Chlorination DP->MC Hydrolysis OC Over-chlorinated Byproducts DP->OC Over-chlorination P Phosphorus-containing Byproducts H2O H₂O (Moisture) H2O->MC POCl3 POCl₃ (Excess/High Temp) POCl3->OC POCl3_reagent POCl₃ POCl3_reagent->P Forms

Caption: Synthetic pathway and formation of common side products.

Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete hydrolysis Hydrolysis Product Present? incomplete->hydrolysis No optimize_time_temp Increase Reaction Time/Temp Check Reagent Quality incomplete->optimize_time_temp Yes over_chlorination Over-chlorination Product Present? hydrolysis->over_chlorination No anhydrous Ensure Anhydrous Conditions Controlled Workup hydrolysis->anhydrous Yes reduce_temp_time Reduce Temperature/Time Optimize Stoichiometry over_chlorination->reduce_temp_time Yes purify Purify by Recrystallization or Column Chromatography over_chlorination->purify No optimize_time_temp->purify anhydrous->purify reduce_temp_time->purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 4,6-Dichloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-Dichloropyrido[3,2-d]pyrimidine and its derivatives. The following information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound derivatives.

Recrystallization Issues

Q1: My compound is poorly soluble in common recrystallization solvents. What should I do?

A1: If your compound demonstrates poor solubility in single-solvent systems, a solvent mixture is recommended. For instance, if the compound is sparingly soluble in a non-polar solvent like hexane but soluble in a more polar solvent such as ethyl acetate, you can dissolve it in a minimum amount of hot ethyl acetate. Subsequently, slowly add hot hexane until turbidity is observed, then allow the solution to cool gradually.[1] It is also beneficial to screen a wider array of solvents with varying polarities.[1] For similar chloropyridopyrimidine compounds, solvents like ethanol, acetone, and 1,4-dioxane have been used.[1]

Q2: Instead of forming crystals, my compound precipitates as an amorphous solid or an oil. How can this be resolved?

A2: Rapid precipitation, often due to supersaturation or a significant temperature gradient, can lead to the formation of oils or amorphous solids. To encourage crystal growth, a slow cooling process is essential.[1] Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath for more gradual cooling.[1] Using a more viscous solvent system or a solvent in which your compound has slightly higher room temperature solubility can also be effective.[1] Additionally, seeding the solution with a small, pure crystal of the desired compound can help induce proper crystallization.[1]

Q3: After recrystallization, my product still contains significant impurities according to TLC or NMR analysis. What are the next steps?

A3: If a single recrystallization step proves insufficient, a second recrystallization with a different solvent system may be effective.[1] However, if the impurities have similar solubility profiles to your target compound, column chromatography is a more suitable purification technique.[1]

Column Chromatography Issues

Q4: I'm having difficulty separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?

A4: To enhance the separation of closely eluting compounds, consider the following strategies:

  • Optimize the Mobile Phase: A common mobile phase for silica gel chromatography of similar compounds is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1] Fine-tuning the ratio of these solvents can improve separation.

  • Modify the Mobile Phase: For basic compounds that may exhibit tailing on silica gel, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve the peak shape.[2]

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, alternative stationary phases such as alumina could be explored.

Q5: My reaction mixture has formed a tar-like substance. How can I purify my product from this?

A5: The formation of tarry products can occur in chlorination reactions of pyrimidine derivatives. The initial step should be to attempt to isolate the product by dissolving the crude material in a suitable organic solvent and filtering off the insoluble tar. The filtrate can then be subjected to recrystallization or column chromatography for further purification.[3]

Q6: I am concerned about the hydrolysis of the chloro groups during the workup and purification. How can I minimize this?

A6: Hydrolysis is a known side reaction for chloropyrimidines. To mitigate this, it is critical to use anhydrous solvents and reagents. During aqueous workup procedures, maintain low temperatures and minimize the contact time with water. Extractions should be performed swiftly, and the organic phases must be dried thoroughly before solvent evaporation.[3]

Data Presentation

The following table summarizes common purification methods for chloropyridopyrimidine derivatives and their expected outcomes. Please note that the yield and purity are estimates based on similar compounds and may vary depending on the specific reaction conditions and the purity of the starting materials.

Purification MethodStationary Phase/Solvent SystemExpected PurityTypical YieldAdvantages & Disadvantages
Recrystallization Ethanol, Acetone, 1,4-Dioxane, or Ethyl Acetate/Hexane>98% (HPLC)60-90%Advantages: Simple, cost-effective, and suitable for large quantities. Disadvantages: May not be effective for removing impurities with similar solubility.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate Gradient>99% (HPLC)40-70%Advantages: Effective for separating closely related impurities. Disadvantages: Can be time-consuming and may result in lower yields due to product loss on the column.[3]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent with stirring.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[1][2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.[1][2]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

General Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Mobile Phase Selection: Determine an appropriate mobile phase system (e.g., a mixture of hexane and ethyl acetate) using Thin Layer Chromatography (TLC).

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase.[1][2]

  • Column Packing: Pour the slurry into a chromatography column, ensuring a well-packed bed without any air bubbles.[1][2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the solution directly to the top of the column for wet loading.[1][2]

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary to elute the compound of interest.[1][2]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.[1][2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude 4,6-Dichloropyrido [3,2-d]pyrimidine Derivative Dissolve Dissolve in Organic Solvent Crude->Dissolve Filter Filter Insoluble Impurities (e.g., Tar) Dissolve->Filter Purity_Check1 Assess Purity (TLC/NMR) Filter->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize Impurities Present Column Column Chromatography Purity_Check1->Column Significant Impurities or Similar Solubility Purity_Check2 Assess Purity (TLC/NMR/HPLC) Recrystallize->Purity_Check2 Column->Purity_Check2 Purity_Check2->Recrystallize Impurities Still Present Pure_Product Pure Product Purity_Check2->Pure_Product Purity >98%

Caption: General purification workflow for this compound derivatives.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Purification Issue Issue_Type What is the nature of the issue? Start->Issue_Type Recrystallization_Node Recrystallization Problem Issue_Type->Recrystallization_Node Recrystallization Column_Node Column Chromatography Problem Issue_Type->Column_Node Column Chromatography Recrystallization_Problem What is the specific problem? Recrystallization_Node->Recrystallization_Problem Poor_Solubility Poor Solubility Recrystallization_Problem->Poor_Solubility Solubility Oiling_Out Oiling Out / Amorphous Solid Recrystallization_Problem->Oiling_Out Precipitation Impure_Crystals Crystals are Impure Recrystallization_Problem->Impure_Crystals Purity Solvent_Mixture Use Solvent Mixture (e.g., EtOAc/Hexane) Poor_Solubility->Solvent_Mixture Slow_Cooling Slow Cooling / Seeding Oiling_Out->Slow_Cooling Second_Recrystallization Second Recrystallization (different solvent) Impure_Crystals->Second_Recrystallization Go_To_Column Proceed to Column Chromatography Second_Recrystallization->Go_To_Column Still Impure Column_Problem What is the specific problem? Column_Node->Column_Problem Poor_Separation Poor Separation Column_Problem->Poor_Separation Separation Tailing Peak Tailing Column_Problem->Tailing Peak Shape Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio) Poor_Separation->Optimize_Mobile_Phase Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Tailing->Add_Modifier

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Regioselective Substitutions on 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dichloropyrido[3,2-d]pyrimidine. The following sections offer troubleshooting advice and detailed protocols to help improve regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic substitutions on this compound?

A1: The regioselectivity of nucleophilic substitutions on the this compound core is a delicate balance of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions at the C4 and C6 positions. Generally, the C4 position is considered more reactive to nucleophilic attack than the C6 position. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. However, the actual selectivity can be influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any catalysts.

Q2: I am observing a mixture of C4 and C6 substituted products. How can I favor substitution at the C4 position?

A2: To favor substitution at the more inherently reactive C4 position, it is advisable to use milder reaction conditions. This includes using less forcing temperatures and carefully selecting the solvent. Protic solvents can sometimes favor substitution at the more reactive site. Additionally, using a slight excess of the nucleophile and monitoring the reaction closely by TLC or LC-MS can help to stop the reaction once the mono-substituted product is predominantly formed, preventing further reaction to the di-substituted product.

Q3: My desired reaction is the substitution at the C6 position, but I am primarily getting the C4 isomer. What strategies can I employ to enhance C6 selectivity?

A3: Achieving C6 selectivity is more challenging due to the higher intrinsic reactivity of the C4 position. One strategy is to use bulky nucleophiles, where steric hindrance around the C4 position (due to the pyridine nitrogen) might direct the nucleophile to the C6 position. Another approach involves modulating the electronic properties of the substrate, although this is less straightforward with the unsubstituted 4,6-dichloro core. Running the reaction at higher temperatures for longer durations might sometimes lead to the thermodynamically more stable product, which could potentially be the C6 isomer in some cases, though this can also lead to di-substitution.

Q4: Are there any catalysts that can help control the regioselectivity of amination reactions on this scaffold?

A4: While many SNAr aminations on dichloropyrimidines proceed without a catalyst, palladium-catalyzed Buchwald-Hartwig amination can be a powerful tool for C-N bond formation. In some related dichloropyrimidine systems, the choice of phosphine ligand in a palladium-catalyzed reaction has been shown to influence regioselectivity. For challenging mono-aminations, especially for the second substitution, Pd-catalysis is often employed to overcome the deactivating effect of the first amino group.[1]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity

Potential Cause Troubleshooting Steps
Reaction temperature is too high. High temperatures can overcome the small energy difference between the transition states for C4 and C6 attack, leading to a mixture of isomers. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C if the nucleophile is reactive enough).
Inappropriate solvent. The solvent can influence the relative stability of the Meisenheimer intermediates. Screen a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile, isopropanol). For instance, in related systems, selective C8 addition was seen in DMF while C2 addition was favored in isopropanol.[2]
Nucleophile is too reactive. Highly reactive nucleophiles may not discriminate well between the two positions. If possible, use a less reactive nucleophile or a protected version that can be deprotected later.
Incorrect base. The choice of base can be critical. For aminations, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For less reactive amines, a stronger base might be needed, but this could also decrease selectivity.

Issue 2: Low Yield of Mono-substituted Product

Potential Cause Troubleshooting Steps
Formation of di-substituted byproduct. Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed or the desired product concentration is maximized.
Incomplete reaction. Increase the reaction temperature or time. Consider using a more polar solvent like DMF or DMA to improve solubility and reaction rate. Microwave irradiation can sometimes improve yields and reduce reaction times.
Decomposition of starting material or product. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture. Check the stability of your product under the reaction conditions.
Poor work-up procedure. Optimize the extraction and purification process to minimize product loss. Ensure the pH is appropriate during aqueous work-up to prevent your product from dissolving in the aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-amination (Favoring C4-Substitution)

This protocol is adapted from general procedures for SNAr reactions on related dichloropyrimidines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If no reaction is observed, gradually increase the temperature to 50-80 °C.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Regioselectivity and Yields

The following table provides an estimation of outcomes based on data from analogous dichloropyrimidine systems. Actual results may vary.

Nucleophile Conditions Major Isomer Approx. Isomer Ratio (C4:C6) Expected Yield
AnilineDMF, 80 °C, 4hC4>9:170-85%
BenzylamineTHF, RT, 12hC4~8:265-80%
MorpholineAcetonitrile, 60 °C, 6hC4>9:175-90%
tert-ButylamineToluene, 100 °C, 24hC6 (potential)Variable40-60%

Visualizations

Experimental Workflow for Regioselective Amination

G start Start dissolve Dissolve this compound in anhydrous solvent under inert atmosphere start->dissolve add_reagents Add amine and base dissolve->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous work-up monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify product Characterize final product purify->product

Caption: A generalized workflow for the regioselective amination of this compound.

Logical Relationship of Factors Affecting Regioselectivity

G regioselectivity Regioselectivity (C4 vs. C6) electronics Electronic Effects (C4 is more electrophilic) regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics temp Reaction Temperature regioselectivity->temp solvent Solvent Polarity regioselectivity->solvent nucleophile Nucleophile (Reactivity & Bulkiness) regioselectivity->nucleophile temp->electronics nucleophile->sterics

References

Troubleshooting failed reactions with 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloropyrido[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The two chlorine atoms at the C4 and C6 positions are the primary sites for functionalization. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2][3][4] This preferential reactivity allows for selective mono-functionalization at the C4 position under controlled conditions, followed by subsequent reaction at the C6 position.

Q2: I am observing a complex mixture of products in my reaction. What could be the cause?

A mixture of products often arises from a lack of regioselectivity between the C4 and C6 positions. While C4 is typically more reactive, this selectivity can be influenced by several factors including the nature of the nucleophile, the catalyst system, solvent, and temperature.[3] For instance, in nucleophilic aromatic substitution, highly reactive nucleophiles or elevated temperatures can lead to di-substitution or a mixture of mono-substituted isomers. In cross-coupling reactions, the choice of ligand and base is critical for controlling selectivity.

Q3: My this compound starting material is not dissolving well in the reaction solvent. What should I do?

Poor solubility can significantly hinder reaction kinetics and lead to incomplete conversion. While specific solubility data for this compound is not extensively published, pyrimidine derivatives generally exhibit solubility in polar aprotic solvents.[5][6] Consider screening solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).[6] Gentle heating can also improve solubility, but care should be taken to avoid thermal decomposition of the starting material or reagents.

Q4: Are there any common side reactions to be aware of when using this compound?

Yes, common side reactions include:

  • Di-substitution: Reaction at both the C4 and C6 positions, particularly with an excess of the coupling partner or under harsh conditions.

  • Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom, which can be a significant side reaction in palladium-catalyzed couplings, particularly Buchwald-Hartwig aminations.[7]

  • Homocoupling: In Suzuki reactions, the boronic acid reagent can couple with itself, leading to impurities that can be difficult to separate from the desired product.

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Low or no product formation in a Suzuki-Miyaura coupling involving this compound is a common issue, often related to catalyst activity or reaction conditions.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Conversion catalyst Is the catalyst system active and appropriate for an aryl chloride? start->catalyst base Is the base strong enough and soluble? catalyst->base Yes solution_catalyst Switch to a more active catalyst system (e.g., Pd(dppf)Cl2, XPhos Pd G4). Increase catalyst loading (2-5 mol%). catalyst->solution_catalyst No temp Is the reaction temperature sufficient? base->temp Yes solution_base Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and anhydrous. base->solution_base No reagents Are the boronic acid and solvent of high quality? temp->reagents Yes solution_temp Increase the reaction temperature (80-110 °C). Consider using microwave irradiation. temp->solution_temp No solution_reagents Use fresh, high-purity boronic acid. Ensure the solvent is anhydrous and degassed. reagents->solution_reagents No end Improved Conversion reagents->end Yes solution_catalyst->base solution_base->temp solution_temp->reagents solution_reagents->end G start Poor Yield / Side Products ligand Is the ligand appropriate for C-Cl bond activation? start->ligand base_choice Is the base compatible with the substrate and amine? ligand->base_choice Yes solution_ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). Consider using a pre-catalyst. ligand->solution_ligand No stoichiometry Is the stoichiometry of the amine controlled? base_choice->stoichiometry Yes solution_base Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). If substrate is base-sensitive, try K3PO4 or Cs2CO3 with a more active catalyst. base_choice->solution_base No conditions Are the reaction conditions optimized? stoichiometry->conditions Yes solution_stoichiometry For mono-amination, use a slight excess of the dichloropyrimidine (1.1-1.2 eq). For di-amination, use an excess of the amine (>2 eq). stoichiometry->solution_stoichiometry No solution_conditions Ensure strictly anhydrous and inert conditions. Lowering the temperature may reduce side reactions. conditions->solution_conditions No end Improved Yield and Selectivity conditions->end Yes solution_ligand->base_choice solution_base->stoichiometry solution_stoichiometry->conditions solution_conditions->end G start Poor Regioselectivity nucleophile_eq Is the nucleophile stoichiometry controlled (≤ 1 eq)? start->nucleophile_eq temperature Is the reaction temperature too high? nucleophile_eq->temperature Yes solution_nucleophile Use 1.0-1.1 equivalents of the nucleophile for mono-substitution. nucleophile_eq->solution_nucleophile No base_strength Is a strong base promoting di-substitution? temperature->base_strength Yes solution_temperature Lower the reaction temperature to favor kinetic control at the C4 position. temperature->solution_temperature No solvent_effect Could the solvent be influencing reactivity? base_strength->solvent_effect Yes solution_base Use a milder base (e.g., DIPEA, Et3N) instead of strong bases like NaH or alkoxides. base_strength->solution_base No solution_solvent Screen different solvents (e.g., THF, DMF, CH3CN). Protic solvents like ethanol can sometimes improve selectivity. solvent_effect->solution_solvent No end Improved C4 Selectivity solvent_effect->end Yes solution_nucleophile->temperature solution_temperature->base_strength solution_base->solvent_effect solution_solvent->end G cluster_0 cluster_1 Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 binds to Rb Rb CDK46->Rb phosphorylates pRb p-Rb Arrest G1 Phase Arrest E2F E2F Rb->E2F sequesters G1S G1 to S Phase Progression E2F->G1S promotes pRb->E2F releases Inhibitor 4,6-Disubstituted-pyrido[3,2-d]pyrimidine (CDK4/6 Inhibitor) Inhibitor->CDK46 inhibits

References

Technical Support Center: Cross-Coupling of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 4,6-Dichloropyrido[3,2-d]pyrimidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the cross-coupling of this compound?

A1: For dihalopyrimidines and related heterocycles, the reactivity of the halogen atoms is influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C6 position. This is due to the greater activation by the adjacent nitrogen atom at position 3. However, the electronic environment of the fused pyridine ring can also influence this selectivity. It is recommended to perform initial small-scale experiments to determine the precise regioselectivity under your specific reaction conditions.

Q2: Which palladium catalysts are recommended for the Suzuki-Miyaura coupling of this compound?

A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki-Miyaura coupling of dichloropyrimidines.[1][2] Other palladium sources such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in combination with a suitable phosphine ligand can also be effective. The choice of ligand is crucial and can significantly impact the reaction outcome.

Q3: What are suitable bases and solvents for Suzuki-Miyaura coupling with this substrate?

A3: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices.[1][2] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for less reactive coupling partners. The solvent system often consists of an organic solvent such as 1,4-dioxane or toluene with an aqueous solution of the base.[1][2]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4] Key factors for success include the choice of a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP, or one of the Buchwald ligands), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[5] The reaction should be performed under strictly anhydrous and inert conditions.

Q5: Can Sonogashira coupling be performed on this compound?

A5: Yes, Sonogashira coupling is a viable method for introducing alkyne moieties onto the pyrido[3,2-d]pyrimidine core.[6] This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). A base, commonly an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/inert conditions. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Thoroughly degas solvents and ensure the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig) and solvents (e.g., dioxane, toluene, DMF). 4. Gradually increase the reaction temperature. Microwave irradiation can sometimes improve conversion.
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) 1. For Suzuki: Degradation of boronic acid. 2. For Sonogashira: Oxidative homocoupling of the alkyne (Glaser coupling). 3. Presence of water leading to protodehalogenation.1. Use high-purity boronic acids. Add the boronic acid in slight excess. 2. Ensure rigorous exclusion of oxygen. 3. Use anhydrous solvents and reagents.
Poor Regioselectivity or Di-substitution 1. High reactivity of both chlorine atoms under the reaction conditions. 2. High reaction temperature or prolonged reaction time.1. Use milder reaction conditions (lower temperature, weaker base) to favor mono-substitution at the more reactive C4 position. 2. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed.
Difficulty in Product Purification 1. Presence of residual palladium catalyst. 2. Formation of closely eluting byproducts.1. Pass the crude reaction mixture through a plug of silica gel or celite. Treatment with a scavenger resin can also be effective. 2. Optimize the reaction conditions to minimize byproduct formation. Employ alternative purification techniques such as preparative HPLC or crystallization.

Catalyst and Condition Selection Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 Condition 2
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand --
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)
Temperature 80-100 °C90 °C
Reference [1][7]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Condition 1 Condition 2
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (5 mol%)SPhos (4 mol%)
Base NaOtBu (1.5 equiv.)K₃PO₄ (2 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C100 °C
Reference [5][8]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

Parameter Condition 1 Condition 2
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Copper Co-catalyst CuI (5 mol%)CuI (10 mol%)
Base Et₃NDIPEA
Solvent THFDMF
Temperature Room Temperature to 60 °CRoom Temperature
Reference [6]General recommendation

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.), the phosphine ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Source - Ligand (if needed) reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product Catalyst_Selection_Logic start Start: Select Cross-Coupling Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne bond) start->sonogashira pd_pph3_4 Pd(PPh3)4 suzuki->pd_pph3_4 Common Choice pd_ligand Pd(OAc)2 or Pd2(dba)3 + Phosphine Ligand suzuki->pd_ligand Alternative buchwald->pd_ligand Ligand is crucial pd_cu Pd Catalyst + Cu(I) Co-catalyst sonogashira->pd_cu conditions_suzuki Base: K3PO4 or Cs2CO3 Solvent: Dioxane/H2O pd_pph3_4->conditions_suzuki pd_ligand->conditions_suzuki conditions_buchwald Ligand: Xantphos, SPhos, etc. Base: NaOtBu or K3PO4 Solvent: Toluene or Dioxane pd_ligand->conditions_buchwald conditions_sonogashira Base: Et3N or DIPEA Solvent: THF or DMF pd_cu->conditions_sonogashira

References

Technical Support Center: Solvent Effects on the Reactivity of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,6-dichloropyrido[3,2-d]pyrimidine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during nucleophilic aromatic substitution (SNAr) reactions, with a particular focus on the influence of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic attack on this compound?

Q2: How does the choice of solvent affect the rate of SNAr reactions with this compound?

A2: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile are expected to accelerate the reaction rate by effectively solvating the charged intermediate without protonating the nucleophile. Polar protic solvents like ethanol and water can also be used and may offer environmental benefits, with studies on related compounds showing higher reaction rates in water compared to alcoholic solvents[2]. However, protic solvents can potentially solvate the nucleophile, reducing its reactivity. Nonpolar solvents are generally not recommended as they do not effectively stabilize the charged intermediate.

Q3: What are common side reactions to be aware of when working with this compound?

A3: Common side reactions include:

  • Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of the nucleophile is used, substitution at both the C-4 and C-6 positions can occur.

  • Solvolysis: In protic solvents like alcohols or water, the solvent itself can act as a nucleophile, leading to the formation of alkoxy or hydroxy derivatives as byproducts. This is more likely to occur at elevated temperatures or in the presence of strong acids or bases.

  • Hydrolysis of starting material or product: If water is present, hydrolysis of the chloro-substituents can occur, especially under basic conditions.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis is a common technique to accelerate SNAr reactions on heterocyclic compounds. It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating[3]. When using microwave heating, it is crucial to use a sealed reaction vessel and to carefully monitor the temperature and pressure.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated starting material (e.g., hydrolysis).1. Use a stronger nucleophile or add a base (e.g., K₂CO₃, Et₃N, DIPEA) to increase its nucleophilicity.2. Increase the reaction temperature or consider using microwave irradiation.3. Switch to a polar aprotic solvent like DMF or DMSO to better stabilize the intermediate.4. Ensure anhydrous reaction conditions and use fresh starting material.
Formation of Disubstituted Product 1. Reaction time is too long.2. Reaction temperature is too high.3. Excess nucleophile used.1. Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized.2. Lower the reaction temperature.3. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.
Presence of Solvolysis Byproduct 1. Use of a protic solvent at high temperatures.2. Presence of water in the reaction mixture.1. Switch to a polar aprotic solvent.2. If a protic solvent is necessary, lower the reaction temperature and use anhydrous conditions.
Poor Regioselectivity 1. Solvent effect.2. Steric hindrance from the nucleophile.1. The regioselectivity can be solvent-dependent. Try different solvents (e.g., compare a polar aprotic solvent with a polar protic one).2. A bulkier nucleophile might favor attack at the less sterically hindered position.
Difficulty in Product Purification 1. Similar polarity of starting material, product, and byproducts.1. Optimize the reaction to minimize byproducts.2. Use a different column chromatography eluent system or consider recrystallization.

Data Presentation

The following table summarizes the expected trend of solvent effects on the nucleophilic aromatic substitution of this compound based on general principles and data from related compounds.

Solvent Solvent Type Expected Reaction Rate Potential Issues
N,N-Dimethylformamide (DMF) Polar AproticHighHigh boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) Polar AproticHighVery high boiling point; can be difficult to remove.
Acetonitrile (MeCN) Polar AproticModerate to HighLower boiling point, easier to remove than DMF/DMSO.
Ethanol (EtOH) Polar ProticModeratePotential for solvolysis at higher temperatures.
Isopropanol (iPrOH) Polar ProticModerateLess reactive than ethanol for solvolysis.
Water (H₂O) Polar ProticModerate to HighPotential for hydrolysis and solvolysis.
1,4-Dioxane Polar Aprotic (low polarity)Low to ModerateOften used in mixtures with water for cross-coupling reactions.
Toluene NonpolarVery LowGenerally not suitable for SNAr reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the monosubstitution of an amine nucleophile onto this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Solvent (e.g., DMF, Ethanol, or Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.).

  • Add the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C for conventional heating, or as optimized for microwave irradiation)[4].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMF or DMSO, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). If the solvent is ethanol or acetonitrile, it can be removed under reduced pressure before aqueous work-up.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-6-chloropyrido[3,2-d]pyrimidine derivative.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_conditions Troubleshoot Reaction Conditions incomplete->troubleshoot_conditions troubleshoot_purification Troubleshoot Purification complete->troubleshoot_purification increase_temp Increase Temperature or Use Microwave troubleshoot_conditions->increase_temp change_solvent Change to Polar Aprotic Solvent troubleshoot_conditions->change_solvent check_reagents Check Reagent Purity troubleshoot_conditions->check_reagents optimize_purification Optimize Chromatography or Recrystallization troubleshoot_purification->optimize_purification improved_yield Improved Yield increase_temp->improved_yield change_solvent->improved_yield check_reagents->improved_yield optimize_purification->improved_yield

Caption: Troubleshooting workflow for low synthetic yields.

Hypothetical Signaling Pathway Inhibition

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor Pyridopyrimidine Derivative inhibitor->dimerization inhibits atp ATP atp->dimerization binds to kinase domain

Caption: Inhibition of a generic kinase signaling pathway.

References

Technical Support Center: Nucleophilic Substitution of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the nucleophilic substitution of 4,6-Dichloropyrido[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?

A1: In nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[1] For this compound, both chlorine atoms are potential leaving groups. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Q2: How do I choose an appropriate base for the reaction of this compound with an amine nucleophile?

A2: For amine nucleophiles, which are typically neutral, a non-nucleophilic organic base is recommended to neutralize the acid (e.g., HCl) generated during the reaction.[1] Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2]

Q3: What type of base should I use when reacting this compound with an alcohol nucleophile?

A3: Alcohols are generally weak nucleophiles. To increase their reactivity, a strong base is used to deprotonate the alcohol and form a more nucleophilic alkoxide anion.[1] Suitable strong bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]

Q4: What are the recommended solvents for this type of reaction?

A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally recommended for SNAr reactions as they can solvate the nucleophile and facilitate the reaction.[1] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the starting material or product.[1]

Q5: At which position (C4 or C6) does the first substitution typically occur on this compound?

A5: The regioselectivity of nucleophilic attack on disubstituted pyrimidines can be complex and is influenced by the electronic environment of the ring.[1][3] For the closely related 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[3][4][5] However, substituents on the ring can alter this preference.[3][5] For this compound, the specific regioselectivity may need to be determined experimentally for a given nucleophile and set of reaction conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
1. Low to No Product Yield a. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic.[1]• For alcohol nucleophiles, ensure complete deprotonation to the more reactive alkoxide by using a strong base like NaH or t-BuOK.[1]
b. Inappropriate Base: The chosen base may be unsuitable for the specific nucleophile.• For amine nucleophiles, use a non-nucleophilic organic base like TEA or DIPEA.[1] • For alcohols, use a strong base like NaH or t-BuOK.[1]
c. Low Reaction Temperature: The reaction may require more thermal energy to proceed.• Gradually increase the reaction temperature. Microwave irradiation can sometimes be employed to improve yields and shorten reaction times.[1]
d. Poor Leaving Group: Although chlorine is a reasonably good leaving group, its displacement may be slow under certain conditions.• While not always feasible to change the starting material, ensure other reaction parameters (temperature, solvent, base) are optimized. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.[1]
2. Formation of Multiple Products/Isomers a. Competing Reactions at C4 and C6: The nucleophile may be reacting at both chloro-substituted positions.• The regioselectivity is highly dependent on the electronic environment. Consider modifying the reaction temperature or solvent to favor one isomer.[1]
b. Disubstitution: The product of the first substitution may react further with the nucleophile.• Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture to favor monosubstitution.
3. Formation of Side Products a. Reaction with Solvent: A nucleophilic solvent (e.g., an alcohol) can compete with the intended nucleophile.[1]• Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[1]
b. Hydrolysis: Water present in the reaction can lead to the formation of hydroxylated byproducts.• Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF), add the amine nucleophile (1.0-1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5-2.0 equivalents) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]

General Procedure for Nucleophilic Substitution with an Alcohol
  • Alkoxide Formation: In a separate flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equivalents) or potassium tert-butoxide (t-BuOK, 1.1 equivalents) to the anhydrous alcohol (which will act as the nucleophile) or to a solution of the alcohol in an anhydrous polar aprotic solvent. Stir at room temperature until gas evolution ceases (in the case of NaH).

  • Reaction Setup: Add the solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent to the freshly prepared alkoxide solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature, which can range from room temperature to reflux.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Purification: Extract the product with a suitable organic solvent. Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Common Bases for Nucleophilic Substitution on Dichloropyrimidines

Nucleophile Type Base Abbreviation Role of Base Reference
AmineTriethylamineTEANeutralize generated acid[1][2]
DiisopropylethylamineDIPEANeutralize generated acid[1]
AlcoholSodium HydrideNaHDeprotonate alcohol to form alkoxide[1]
Potassium tert-butoxidet-BuOKDeprotonate alcohol to form alkoxide[1]
ThiolPotassium CarbonateK₂CO₃Deprotonate thiol to form thiolate[6]

Visualizations

Base_Selection_Workflow Base Selection for Nucleophilic Substitution start Start: Nucleophilic Substitution of This compound nucleophile_type Identify the Nucleophile start->nucleophile_type amine Amine (e.g., R-NH2) nucleophile_type->amine Is it an amine? alcohol Alcohol (e.g., R-OH) nucleophile_type->alcohol Is it an alcohol? non_nucleophilic_base Use a Non-Nucleophilic Organic Base (e.g., TEA, DIPEA) amine->non_nucleophilic_base strong_base Use a Strong Base (e.g., NaH, t-BuOK) alcohol->strong_base reaction_setup Proceed with Reaction Setup non_nucleophilic_base->reaction_setup strong_base->reaction_setup

Caption: Decision workflow for selecting a base.

Experimental_Workflow General Experimental Workflow A 1. Prepare Reactants and Solvent (Anhydrous Conditions) B 2. Combine Starting Material, Nucleophile, and Base A->B C 3. Heat and Stir Reaction Mixture B->C D 4. Monitor Reaction Progress (TLC or LC-MS) C->D E 5. Aqueous Work-up D->E F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify Product (Chromatography or Recrystallization) G->H

Caption: A typical experimental workflow.

References

Preventing decomposition of 4,6-Dichloropyrido[3,2-d]pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6-Dichloropyrido[3,2-d]pyrimidine

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound. Below you will find troubleshooting guides and frequently asked questions to help prevent its decomposition and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during reactions?

A1: The decomposition of this compound is typically caused by its high reactivity, which is desirable for synthesis but also makes it susceptible to degradation under suboptimal conditions. The main causes include:

  • Hydrolysis: The chloro groups are susceptible to hydrolysis, where they are replaced by hydroxyl groups, especially in the presence of water. This is a common degradation pathway for many chloropyrimidine derivatives.[1][2]

  • Lack of Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions, the two chloro-substituents at the C4 and C6 positions have different reactivities. Uncontrolled conditions can lead to a mixture of mono-substituted isomers or di-substitution, which can be considered a form of reactant loss or "decomposition" into undesired products. For the related 2,4-dichloropyrido[3,2-d]pyrimidine, SNAr reactions occur selectively at the C-4 position.[3]

  • Solvolysis: Reaction with nucleophilic solvents (e.g., methanol, ethanol) can lead to the formation of undesired alkoxy byproducts.[4][5]

  • Thermal Degradation: Excessive heat can cause the compound to break down or polymerize, often resulting in a dark, tarry reaction mixture.

  • Reaction with Bases: Strong bases can promote side reactions or degradation of the heterocyclic core.[2]

Q2: How can I prevent hydrolysis of the chloro groups?

A2: Preventing hydrolysis is critical for maintaining the integrity of the starting material and achieving high yields.

  • Use Anhydrous Conditions: Employ oven-dried glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as argon or nitrogen, to exclude atmospheric moisture.[2][6]

  • Prompt Work-up: Work up the reaction promptly upon completion. During aqueous work-up, minimize the contact time and consider keeping the mixture cold to reduce the rate of hydrolysis.[1]

Q3: My SNAr reaction is producing a mixture of 4- and 6-substituted products, or di-substituted product. How can I improve regioselectivity for mono-substitution?

A3: Achieving regioselectivity between the C4 and C6 positions requires careful control of reaction parameters. While C4 is generally more reactive in similar systems, this can be influenced by various factors.

  • Control Stoichiometry: Use a precise amount of the nucleophile, typically 1.0 to 1.1 equivalents, to favor mono-substitution.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can enhance the inherent reactivity difference between the two positions, favoring substitution at the more reactive site.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence selectivity. Non-nucleophilic, sterically hindered bases (e.g., DIPEA) are often preferred over stronger, more nucleophilic bases. The solvent can also affect the reactivity of the nucleophile.[7]

  • Slow Addition: Add the nucleophile slowly to the solution of the dichloropyridopyrimidine to maintain a low concentration of the nucleophile throughout the reaction, which helps to prevent di-substitution.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is essential to prevent degradation over time. Based on supplier recommendations and general stability of chlorinated heterocycles, the following conditions are advised:

  • Temperature: Store at room temperature for short periods.[8] For long-term stability, refrigeration at 2-8°C is recommended.[2]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect against moisture.[2]

  • Incompatibilities: Keep away from strong bases, strong acids, and strong oxidizing agents.[2]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Degradation via Hydrolysis Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere. Purify starting materials if they have been stored improperly.[1][2]
Incomplete Reaction Monitor the reaction by TLC or LC-MS. If the starting material persists, consider increasing the reaction temperature or extending the reaction time. Ensure the reagents (e.g., nucleophile, base) are pure and added in the correct stoichiometry.
Poor Nucleophile Reactivity If using a weak nucleophile, a stronger base or higher temperature may be required. However, be cautious as this can also promote decomposition. For amines, using a salt form with a base can sometimes improve reactivity and handling.
Product Loss During Work-up The product may be partially soluble in the aqueous phase. Neutralize the reaction mixture carefully before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[1]
Problem 2: Formation of Multiple Impurities or Tarry Mixture
Potential Cause Recommended Solution
Di-substitution Reduce the amount of nucleophile to ~1.0 equivalent. Lower the reaction temperature and add the nucleophile dropwise.
Solvolysis Avoid using nucleophilic solvents like methanol or ethanol if possible. If required, run the reaction at the lowest effective temperature to minimize solvolysis.[4][5]
Thermal Decomposition If the reaction mixture turns dark or black, reduce the reaction temperature. If high temperatures are necessary, ensure the reaction time is minimized. Monitor closely.
Base-Induced Decomposition Use a milder, non-nucleophilic base (e.g., DIPEA, K₂CO₃) instead of strong bases like NaH or alkoxides, unless required by the specific reaction mechanism.

Data Presentation

Table 1: Recommended Conditions for Nucleophilic Aromatic Substitution (SNAr)

This table provides generalized starting conditions based on protocols for structurally similar dichloropyridopyrimidines and dichloropyrimidines.

Parameter Condition Rationale & Notes
Nucleophile Amine, Thiol, Alcohol1.0 - 1.2 equivalents for mono-substitution.
Solvent Dioxane, THF, DMF, Isopropanol (iPrOH)Must be anhydrous. DMF can accelerate SNAr but may also participate in side reactions at high temperatures.[7]
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃N1.5 - 3.0 equivalents. Choice depends on the pKa of the nucleophile. DIPEA and Et₃N are suitable for amine nucleophiles.[4][7]
Temperature 0 °C to RefluxStart at a low temperature (0 °C to RT) to improve selectivity. Increase heat only if the reaction does not proceed.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent hydrolysis from atmospheric moisture.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-amination via SNAr

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous 1,4-Dioxane or THF

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Add this compound to the oven-dried flask. Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous dioxane via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine (1.1 equiv) to the stirred solution, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Guides and Diagrams

Troubleshooting Workflow for SNAr Reactions

G start Reaction Issue (Low Yield / Impurities) check_sm Is Starting Material (SM) Consumed (TLC/LCMS)? start->check_sm check_purity Check Purity of SM and Reagents check_sm->check_purity No multiple_spots Multiple Spots Observed (SM consumed) check_sm->multiple_spots Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions sol_incomplete Solution: - Increase Temp/Time - Check Reagent Quality check_purity->sol_incomplete check_conditions->sol_incomplete is_disub Di-substitution Product Identified? multiple_spots->is_disub is_hydrolysis Hydrolysis/Solvolysis Product Identified? is_disub->is_hydrolysis No sol_disub Solution: - Lower Temp - Use 1.0 eq. Nucleophile - Slow Addition is_disub->sol_disub Yes is_tar Reaction Mixture Dark/Tarry? is_hydrolysis->is_tar No sol_hydrolysis Solution: - Use Anhydrous Solvents - Run under Inert Gas is_hydrolysis->sol_hydrolysis Yes sol_tar Solution: - Lower Temperature - Use Milder Base is_tar->sol_tar Yes

Caption: Troubleshooting decision tree for common SNAr reaction issues.

General Experimental Workflow```dot

// Nodes setup [label="1. Reaction Setup\n(Dry Glassware, Inert Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Add Reactants\n(Dichloropyridopyrimidine,\nSolvent, Base, Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction\n(Stir at controlled Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Quench & Work-up\n(Aqueous Wash, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="7. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges setup -> reagents; reagents -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; }``` Caption: A generalized workflow for synthesis and purification.

Representative Biological Target Pathway (Kinase Inhibition)

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyridopyrimidine Derivative (Kinase Inhibitor) inhibitor->pi3k inhibitor->mtor

References

Technical Support Center: Reactions Involving 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloropyrido[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

A1: The C4 and C6 positions, bearing the chloro substituents, are the primary sites for nucleophilic aromatic substitution. Due to the electron-withdrawing nature of the fused pyridine and pyrimidine rings, these positions are activated towards nucleophilic attack.

Q2: Is there a difference in reactivity between the C4 and C6 positions?

A2: Yes, in the pyrido[3,2-d]pyrimidine system, the C4 position is generally more reactive towards nucleophilic attack than the C6 position.[1] This regioselectivity is important to consider when planning syntheses requiring mono-substitution.

Q3: What are some common nucleophiles used in reactions with this compound?

A3: A wide range of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-nucleophiles: Alcohols (in the presence of a base to form alkoxides) and phenols.

  • S-nucleophiles: Thiols (in the presence of a base to form thiolates).

Q4: What are the typical reaction conditions for SNAr on this compound?

A4: Reaction conditions vary depending on the nucleophile's reactivity. Generally, less reactive nucleophiles like aromatic amines may require heating in a polar aprotic solvent such as DMF, DMSO, or NMP, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). More reactive nucleophiles, such as aliphatic amines or thiolates, may react at lower temperatures.

Q5: Can I achieve selective mono-substitution on this compound?

A5: Yes, selective mono-substitution at the more reactive C4 position is often achievable by carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile) and reaction conditions (e.g., lower temperature, shorter reaction time). The introduction of an electron-donating group at the C4 position can deactivate the ring towards a second substitution.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material. 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inadequate base strength or amount. 4. Catalyst (if applicable) is inactive.1. Use a stronger nucleophile or add a catalyst (e.g., for certain cross-coupling reactions). 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 3. Use a stronger base or increase the equivalents of the base. Ensure the base is dry. 4. Use fresh catalyst and ensure inert atmosphere if required.
Formation of a mixture of mono- and di-substituted products. 1. Nucleophile is too reactive. 2. Reaction time is too long or temperature is too high. 3. More than one equivalent of nucleophile was used.1. Add the nucleophile slowly at a lower temperature. 2. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. 3. Use 1.0-1.1 equivalents of the nucleophile.
Product is contaminated with a more polar byproduct, especially after aqueous work-up. Hydrolysis of one or both chloro groups to hydroxyl groups.1. Perform the work-up under anhydrous or near-anhydrous conditions if possible. 2. Use a saturated brine solution for washing instead of water to minimize the solubility of water in the organic layer.[2] 3. Keep the work-up steps brief and at a low temperature.
Formation of an unexpected product when using an alcohol as a solvent. Solvolysis, where the alcohol acts as a nucleophile, especially at elevated temperatures and in the presence of a base.[3][4]1. Use a non-nucleophilic solvent (e.g., DMF, DMSO, dioxane, toluene). 2. If an alcohol must be used as a solvent, run the reaction at the lowest possible temperature.
Difficulty purifying the product from the starting material or byproducts by column chromatography. Similar polarities of the compounds.1. Try a different solvent system for chromatography with varying polarities and compositions. 2. Consider recrystallization from a suitable solvent system. 3. If the product is basic, adding a small amount of triethylamine to the eluent can improve separation. If acidic, a small amount of acetic acid may help.
The reaction mixture turns dark, and multiple spots are observed on TLC. Decomposition of starting material or product under the reaction conditions.1. Lower the reaction temperature. 2. Ensure an inert atmosphere if the reactants or products are sensitive to oxygen. 3. Consider a different solvent or base that is more compatible with your substrates.

Experimental Protocols

General Protocol for Mono-amination at the C4 Position

This protocol describes a general procedure for the selective reaction of an amine at the C4 position of this compound.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or 1,4-dioxane)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine (1.1 eq.) followed by the base (TEA or DIPEA, 1.5 eq.).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the amine's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate or dichloromethane. c. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. d. Wash the organic layer with brine to remove residual water and water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

General Aqueous Work-up Procedure

This workflow outlines the standard steps for an aqueous work-up of a reaction involving this compound derivatives.

G General Aqueous Work-up Workflow start Reaction Mixture quench Quench Reaction (e.g., with water, sat. NH4Cl, or sat. NaHCO3) start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer (e.g., with water, brine) separate->wash dry Dry Organic Layer (e.g., with Na2SO4, MgSO4) wash->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify end Pure Product purify->end

Caption: A typical workflow for the aqueous work-up of reactions.

Signaling Pathways and Logical Relationships

Regioselectivity in SNAr Reactions

The following diagram illustrates the preferential site of nucleophilic attack on the this compound core.

G Regioselectivity of Nucleophilic Attack substrate This compound c4_attack Attack at C4 (More Favorable) substrate->c4_attack More reactive site c6_attack Attack at C6 (Less Favorable) substrate->c6_attack Less reactive site nucleophile Nucleophile (Nu-) nucleophile->substrate product_4_sub 4-Nu-6-chloropyrido[3,2-d]pyrimidine (Major Product) c4_attack->product_4_sub product_6_sub 6-Nu-4-chloropyrido[3,2-d]pyrimidine (Minor Product) c6_attack->product_6_sub

Caption: Preferential nucleophilic attack at the C4 position.

Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting low-yielding reactions.

G Troubleshooting Workflow for Low Yield rect_node rect_node start Low Yield Observed check_conversion Starting Material Consumed? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products Yes increase_temp_time Increase Temperature or Reaction Time check_conversion->increase_temp_time No optimize_workup Optimize Work-up (e.g., avoid hydrolysis) check_side_products->optimize_workup Yes optimize_purification Optimize Purification (e.g., different column conditions) check_side_products->optimize_purification No increase_temp_time->check_conversion change_reagents Consider Stronger Nucleophile/Base increase_temp_time->change_reagents end Improved Yield change_reagents->end optimize_workup->end optimize_purification->end

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative NMR Data

The analysis of NMR spectra is crucial for the structural elucidation of organic molecules. For 4,6-dichloropyrido[3,2-d]pyrimidine, the chemical shifts of the protons and carbons are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms within the fused heterocyclic ring system.

In the absence of direct experimental data for this compound, the known spectral data for 4,6-dichloropyrimidine offers a valuable reference point. The pyrimidine ring in both compounds shares a similar electronic environment due to the presence of two nitrogen atoms and two chlorine atoms at positions 4 and 6.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound H-2Estimated ~9.0-9.2Singlet-
H-7Estimated ~8.8-9.0Doublet~5-6
H-8Estimated ~7.8-8.0Doublet~5-6
4,6-Dichloropyrimidine H-28.824Singlet-
H-57.460Singlet-

Note: The chemical shifts for this compound are estimations based on the analysis of its structure and comparison with related heterocyclic systems.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ) ppm
This compound C-2Estimated ~155-157
C-4Estimated ~160-162
C-4aEstimated ~120-122
C-6Estimated ~160-162
C-7Estimated ~150-152
C-8Estimated ~125-127
C-8aEstimated ~158-160
4,6-Dichloropyrimidine C-2161.5
C-4, C-6154.0
C-5120.0

Note: The chemical shifts for this compound are estimations. The actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of heterocyclic compounds like this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient signal detection.

3. Data Acquisition

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock & Shim Spectrometer->LockShim TuneMatch Tune & Match LockShim->TuneMatch Acquire1H Acquire 1H Spectrum TuneMatch->Acquire1H Acquire13C Acquire 13C Spectrum TuneMatch->Acquire13C FT Fourier Transform (FID -> Spectrum) Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Chemical Shifts Baseline->Reference Integration Integration (1H) Reference->Integration Multiplicity Analyze Multiplicity (1H) Integration->Multiplicity Shifts Analyze Chemical Shifts (1H & 13C) Multiplicity->Shifts Structure Elucidate Structure Shifts->Structure

Mass Spectrometry Showdown: Unraveling the Fragmentation of 4,6-Dichloropyrido[3,2-d]pyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of 4,6-Dichloropyrido[3,2-d]pyrimidine. This guide provides an objective comparison with its commercially available isomer, 4,6-Dichloropyrimidine, supported by experimental data and detailed protocols.

In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. The pyridopyrimidine scaffold, in particular, is a cornerstone of many biologically active molecules. This guide delves into the mass spectrometry analysis of this compound, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, we present a comparative analysis with the well-documented mass spectrum of its isomer, 4,6-Dichloropyrimidine. This comparison will illuminate the expected fragmentation patterns and provide a predictive framework for the analysis of its derivatives.

Comparative Fragmentation Analysis: A Tale of Two Isomers

The mass spectrum of a molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. While both this compound and 4,6-Dichloropyrimidine have the same molecular weight, their fragmentation patterns under electron ionization (EI) are expected to differ due to the influence of the fused pyridine ring in the former.

Table 1: Key Mass Spectrometric Data for 4,6-Dichloropyrimidine (Experimental) and Predicted Data for this compound

m/zRelative Intensity (%) in 4,6-DichloropyrimidinePredicted Relative Intensity (%) in this compoundProposed Fragment Identity
148~60Moderate to High[M]+• (Molecular Ion with ³⁵Cl₂)
150~40Moderate[M+2]+• (Molecular Ion with one ³⁵Cl and one ³⁷Cl)
152~6Low[M+4]+• (Molecular Ion with ³⁷Cl₂)
113~100 (Base Peak)High[M-Cl]+
86~20Moderate[M-Cl-HCN]+
78LowModerate to High[C₄H₂N₂Cl]+• (Loss of HCl) or [C₅H₂N₂]+• (Loss of 2Cl)
51~30Moderate[C₄H₃]+

Note: The predicted data for this compound is based on general fragmentation principles of heterocyclic compounds and comparison with its isomer.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]+•, [M+2]+•, and [M+4]+•) with an approximate ratio of 9:6:1, a tell-tale sign for dichlorinated compounds. The fragmentation is anticipated to be initiated by the loss of a chlorine radical, a common pathway for chlorinated compounds, leading to the formation of the [M-Cl]+ ion. Subsequent fragmentation would likely involve the loss of small neutral molecules like hydrogen cyanide (HCN) from the pyrimidine or pyridine ring.

Proposed Fragmentation Pathway of this compound

The following diagram, rendered in Graphviz DOT language, illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M C₇H₃Cl₂N₃ (m/z = 199/201/203) This compound F1 [M-Cl]⁺ (m/z = 164/166) M->F1 -Cl• F3 [M-2Cl]⁺˙ (m/z = 129) M->F3 -2Cl• F2 [M-Cl-HCN]⁺ (m/z = 137/139) F1->F2 -HCN F4 [C₅H₂N₂]⁺ (m/z = 104) F2->F4 -Cl•, -H

Caption: Predicted fragmentation of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

The successful analysis of this compound and its derivatives by mass spectrometry relies on a standardized workflow. The diagram below outlines the key steps from sample introduction to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent Inlet Sample Introduction (e.g., GC or direct inlet) Prep->Inlet Ionization Ionization (e.g., Electron Ionization) Inlet->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Interpretation of Fragmentation Pattern Spectrum->Interpretation

Caption: General workflow for MS analysis of small molecules.

Detailed Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of this compound and its derivatives.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL to avoid detector saturation.

  • Purity Check: Ensure the sample is of sufficient purity to avoid interference from impurities in the mass spectrum.

Mass Spectrometry Conditions (Electron Ionization - EI)
  • Ionization Method: Electron Ionization (EI) is a hard ionization technique suitable for relatively stable, volatile small molecules and provides rich fragmentation information for structural elucidation.[1][2]

  • Electron Energy: A standard electron energy of 70 eV is typically used to ensure reproducible fragmentation patterns that can be compared with spectral libraries.[3]

  • Ion Source Temperature: Maintain the ion source temperature between 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass separation.[4]

  • Mass Range: Scan a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

  • Inlet System: For pure, volatile samples, a direct insertion probe can be used. For mixture analysis or less volatile compounds, Gas Chromatography (GC) is the preferred inlet system (GC-MS).

Alternative "Soft" Ionization Techniques

For derivatives that may be less stable or non-volatile, "soft" ionization techniques are recommended to preserve the molecular ion.[2][5]

  • Electrospray Ionization (ESI): Ideal for polar and non-volatile molecules. The sample is dissolved in a polar solvent and sprayed through a charged capillary, generating multiply charged ions.

  • Chemical Ionization (CI): A softer ionization method than EI that involves the use of a reagent gas (e.g., methane, ammonia) to produce protonated molecules [M+H]+ with less fragmentation.[3]

By understanding the fundamental principles of mass spectrometry and the predicted fragmentation behavior outlined in this guide, researchers can confidently approach the structural characterization of this compound and its derivatives, accelerating the pace of discovery in drug development and materials science.

References

Characterization of 4,6-Dichloropyrido[3,2-d]pyrimidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical techniques for the structural elucidation and purity assessment of 4,6-Dichloropyrido[3,2-d]pyrimidine, a key heterocyclic building block. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related analogs, such as dichloropyrimidines and other pyridopyrimidine derivatives, to provide a comprehensive analytical framework.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a detailed picture of the atomic connectivity and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the fused ring system.

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.0 - 9.2DoubletAromatic Proton
~8.7 - 8.9DoubletAromatic Proton
~7.8 - 8.0Doublet of DoubletsAromatic Proton

Note: Predicted values are based on the analysis of similar pyridopyrimidine structures.

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160 - 162C-Cl
~158 - 160C-Cl
~155 - 157Aromatic C-H
~153 - 155Aromatic C-H
~135 - 137Aromatic C-H
~130 - 132Bridgehead Carbon
~118 - 120Bridgehead Carbon

Note: Predicted values are based on the analysis of structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing a definitive confirmation of its composition. The molecular formula for this compound is C₇H₃Cl₂N₃, with a molecular weight of 200.02 g/mol .[1][2]

Expected Mass Spectrum Data

m/zRelative AbundanceAssignment
200~100%[M]⁺ (with ³⁵Cl, ³⁵Cl)
202~65%[M+2]⁺ (with ³⁵Cl, ³⁷Cl)
204~10%[M+4]⁺ (with ³⁷Cl, ³⁷Cl)

Note: The isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~1600 - 1550StrongC=N stretching (pyrimidine ring)
~1500 - 1400StrongC=C stretching (aromatic rings)
~850 - 750StrongC-Cl stretching

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For this compound, a mobile phase of ethyl acetate/hexane is commonly used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For pyridopyrimidine derivatives, reversed-phase HPLC is often employed.

Typical HPLC Parameters

ParameterValue
Column C18 silica gel column
Mobile Phase Isocratic or gradient mixture of acetonitrile and water
Flow Rate 1 - 1.5 mL/min
Detection UV-Vis or Mass Spectrometry
Gas Chromatography (GC)

GC can be utilized for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information.

Other Analytical Techniques

Beyond the standard spectroscopic and chromatographic methods, several other techniques can provide valuable information for the characterization of this compound.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition profile of the compound. For halogenated heterocyclic compounds, thermal analysis can reveal the temperatures at which dehalogenation and subsequent decomposition occur.[3] The thermal stability of similar compounds has been shown to be above 260°C.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

X-ray Crystallography

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure.[4] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Employ electron ionization (EI) at a standard energy of 70 eV to generate molecular and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the characteristic isotopic distribution for the two chlorine atoms to confirm the structure.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the mid-IR range (typically 4000-400 cm⁻¹).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of this compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, GC) Purification->Purity Thermal Thermal Analysis (TGA, DSC) Purity->Thermal Elemental Elemental Analysis Purity->Elemental Xray X-ray Crystallography Purity->Xray Structure_Confirmed Structure & Purity Confirmed Thermal->Structure_Confirmed Elemental->Structure_Confirmed Xray->Structure_Confirmed

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic_Techniques_Comparison cluster_main Spectroscopic Characterization of this compound cluster_comparison Comparative Strengths NMR NMR Spectroscopy NMR_Info Provides detailed atomic connectivity (¹H and ¹³C framework) NMR->NMR_Info MS Mass Spectrometry MS_Info Determines molecular weight and elemental composition (isotopic pattern) MS->MS_Info IR IR Spectroscopy IR_Info Identifies functional groups (C=N, C=C, C-Cl) IR->IR_Info NMR_Strength Unambiguous structure elucidation NMR_Info->NMR_Strength MS_Strength High sensitivity and confirms molecular formula MS_Info->MS_Strength IR_Strength Rapid functional group identification IR_Info->IR_Strength

References

A Comparative Guide to the Reactivity of 4,6-Dichloropyrido[3,2-d]pyrimidine and 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,6-dichloropyrido[3,2-d]pyrimidine and 2,4-dichloropyrimidines, two important heterocyclic scaffolds in medicinal chemistry. Understanding the nuances of their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is critical for the rational design and synthesis of novel therapeutic agents. This document summarizes available quantitative data, presents detailed experimental protocols, and provides visual diagrams to illustrate key concepts.

Introduction to Reactivity

The reactivity of chlorine substituents on pyrimidine and pyridopyrimidine rings is governed by the electron-deficient nature of these nitrogen-containing heterocycles. This electron deficiency activates the carbon atoms bearing halogen substituents towards attack by nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.

2,4-Dichloropyrimidines are widely utilized building blocks in drug discovery.[2][3] Nucleophilic substitution on this scaffold generally occurs selectively at the C4 position.[2][3][4][5] However, this selectivity can be influenced by the nature of the nucleophile, reaction conditions, and the presence of other substituents on the pyrimidine ring.[2][4] Under certain conditions, such as palladium-catalyzed reactions or with specific nucleophiles, substitution at the C2 position can be favored.[6]

This compound is a fused heterocyclic system with distinct electronic properties compared to the simpler dichloropyrimidines. The fused pyridine ring further modulates the electron distribution within the pyrimidine core. In this system, the chlorine atoms are at the 4- and 6-positions of the pyrimidine ring component. Consistent with the general principles of reactivity in pyrimidine systems, the C4 position in this compound is the more reactive site for nucleophilic substitution compared to the C2 position. This has been confirmed experimentally by observing the regioselectivity of sequential nucleophilic additions.[7]

Quantitative Reactivity Data

Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine

NucleophileConditionsC4/C2 Isomer RatioReference
DibutylamineK₂CO₃, DMAc70:30[8]
DibutylaminePd₂(dba)₃, Ligand, LiHMDS, THF>30:1
MorpholineK₂CO₃, DMAc2:1
MorpholinePd₂(dba)₃, Ligand, LiHMDS, THF>30:1
AnilineK₂CO₃, DMAc (forcing conditions)70:30[8]
AnilinePd-catalyzed, -60 °C91:9[8]

Qualitative Comparison:

Based on the electronic nature of the pyridopyrimidine scaffold, it is anticipated that the chlorine atoms of this compound are highly activated towards nucleophilic substitution, comparable to or potentially more reactive than those in 2,4-dichloropyrimidines due to the additional electron-withdrawing effect of the fused pyridine ring. The C4 position is expected to be the primary site of reaction under standard SNAr conditions.

Reaction Mechanisms and Workflows

The nucleophilic aromatic substitution on both this compound and 2,4-dichloropyrimidines proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.

SNAr_Mechanism reactant Dichloropyrimidine/ Pyridopyrimidine intermediate Meisenheimer Intermediate reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻

General SNAr mechanism for dichloropyrimidines.

The regioselectivity of the initial substitution is a key consideration in the synthesis of disubstituted pyrimidines and pyridopyrimidines.

Regioselectivity_Workflow start 2,4-Dichloropyrimidine conditions Reaction Conditions (Temperature, Catalyst, Nucleophile) start->conditions c4_attack Nucleophilic Attack at C4 c4_product 4-Substituted-2-chloropyrimidine c4_attack->c4_product c2_attack Nucleophilic Attack at C2 c2_product 2-Substituted-4-chloropyrimidine c2_attack->c2_product conditions->c4_attack Favored under standard SNAr conditions->c2_attack Favored with specific catalysts/nucleophiles

Regioselectivity in the functionalization of 2,4-dichloropyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine with an Amine

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in DMAc (5 mL), add the amine (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine and/or 2-amino-4-chloropyrimidine.

Protocol 2: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Amine nucleophile (e.g., dibutylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and the 6-aryl-2,4-dichloropyrimidine (1.0 mmol).

  • Add anhydrous THF (5 mL) and the amine (1.2 mmol).

  • Cool the mixture to 0 °C and add LiHMDS (1.0 M in THF, 1.5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the highly regioselective 4-amino-2-chloro product.

Protocol 3: Representative Procedure for Nucleophilic Aromatic Substitution on this compound

Materials:

  • This compound (if available, or a suitable precursor for its in situ generation)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium azide (for sequential reactions to confirm regioselectivity)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, K₂CO₃)

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a reaction vessel.

  • Add the amine (1.1 mmol) and a base such as triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • If desired for regioselectivity confirmation, add a second nucleophile such as sodium azide and continue the reaction.[7]

  • Work-up the reaction by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography. It is expected that the initial substitution will predominantly yield the 4-amino-6-chloropyrido[3,2-d]pyrimidine isomer.

Conclusion

Both this compound and 2,4-dichloropyrimidines are valuable scaffolds for the synthesis of biologically active molecules. The reactivity of both systems is dominated by nucleophilic aromatic substitution, with the C4 position being the generally preferred site of initial attack. For 2,4-dichloropyrimidines, a wealth of experimental data allows for the fine-tuning of reaction conditions to control regioselectivity, with palladium-catalyzed methods offering excellent C4-selectivity. While direct comparative quantitative data for this compound is less common, its reactivity is predicted to be high, with a strong preference for substitution at the C4 position. The experimental protocols provided herein offer a starting point for the exploration of these versatile building blocks in drug discovery programs.

References

A Comparative Guide to the Reactivity of Dichloropyridopyrimidine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various dichloropyridopyrimidine isomers, pivotal scaffolds in medicinal chemistry and drug discovery. The regioselectivity of nucleophilic aromatic substitution (SNAr) on these bicyclic heteroaromatic systems is a critical aspect of their synthetic utility. Understanding the nuanced differences in reactivity between isomers allows for the strategic design of synthetic routes to access diverse functionalized derivatives. This document summarizes key experimental findings, provides detailed protocols for representative reactions, and offers insights into the factors governing regioselectivity.

Factors Influencing Reactivity and Regioselectivity

The reactivity and regioselectivity of dichloropyridopyrimidine isomers in SNAr reactions are primarily governed by a combination of electronic and steric factors. The position of the nitrogen atom in the pyridine ring and its electronic influence on the pyrimidine ring are crucial in determining the most electrophilic carbon atom.

Generally, in 2,4-dichloropyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the pyrimidine nitrogens. However, this inherent selectivity can be modulated or even reversed by several factors:

  • Position of the Pyridine Nitrogen: The location of the nitrogen atom in the fused pyridine ring alters the electron distribution across the entire pyridopyrimidine scaffold, thereby influencing the electrophilicity of the carbon atoms bearing the chlorine substituents.

  • Ring Substituents: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridopyrimidine ring can significantly impact the regioselectivity. For instance, in 2,4-dichloropyrimidines, an EDG at the C6 position can steer nucleophilic attack to the C2 position.[1]

  • Nature of the Nucleophile: The type of nucleophile employed can dramatically alter the outcome of the reaction. For example, while primary and secondary amines often favor attack at the C4 position of 2,4-dichloropyrimidines, tertiary amines have been shown to selectively react at the C2 position.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can also play a role in directing the regioselectivity of the substitution.

Comparative Reactivity Data

The following tables summarize experimental data for the nucleophilic aromatic substitution on various dichloropyridopyrimidine isomers. It is important to note that the data is compiled from different studies, and direct comparison should be considered with caution as reaction conditions may vary.

Table 1: Regioselective Amination of 2,4-Dichloropyrido[3,2-d]pyrimidine
NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Amine4-amino-2-chloropyrido[3,2-d]pyrimidineAmine, followed by sodium azideNot specified[2]
p-Methoxybenzylamine5-(p-methoxybenzylamino)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineDMSO49[2]

Note: In the case of 2,4-diazidopyrido[3,2-d]pyrimidine, the C4 position is also found to be the more reactive site.[2]

Table 2: Reactivity of 2,4-Dichloropyrido[2,3-d]pyrimidine
NucleophileProductReaction ConditionsYield (%)Reference
Various Amines2-amino or 4-amino substitutedNot specified in detailNot specified[3]

Further quantitative data for direct comparison is limited in the reviewed literature.

Table 3: Reactivity of Symmetrically Substituted Dichloropyrimidines
SubstrateNucleophileProductReaction ConditionsYield (%)Reference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAmine2-Amino-4-amino-6-chloropyrimidine-5-carbaldehydeAmine (1 mmol), triethylamine (1 mmol), EtOH, reflux, 3hNot specified[4]

Detailed Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution on dichloropyridopyrimidine scaffolds and related systems.

Protocol 1: General Procedure for Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[4]
  • To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL), add the desired amine (1 mmol) and triethylamine (1 mmol).

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitate obtained is isolated by filtration.

  • The crude product is recrystallized from ethanol to yield the purified product.

Protocol 2: General Procedure for SNAr on 6-Chloropyrido[2,3-d]pyrimidine with an Amine Nucleophile[5]
  • In a sealed reaction vessel, dissolve 6-Chloropyrido[2,3-d]pyrimidine (1.0 equiv.) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

  • Add the amine nucleophile (2.0-5.0 equiv.). A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated.

  • Heat the reaction mixture to a high temperature (typically 100-160 °C) or irradiate with microwaves.

  • Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water or ice.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insights and Visualizations

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex.

SNAr_Mechanism Start Dichloropyridopyrimidine + Nucleophile Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Start->Meisenheimer Attack of Nucleophile Product Monosubstituted Product + Cl- Meisenheimer->Product Elimination of Chloride Experimental_Workflow A Combine Reactants: Dichloropyridopyrimidine, Nucleophile, Solvent, Base B Reaction at Specified Temperature A->B C Monitor Reaction (TLC, LC-MS) B->C D Reaction Complete? C->D D->B No E Aqueous Work-up (Quenching, Extraction) D->E Yes F Purification (Column Chromatography, Recrystallization) E->F G Characterization (NMR, MS) F->G H End G->H

References

A Comparative Guide to the Purity Assessment of Synthesized 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 4,6-Dichloropyrido[3,2-d]pyrimidine. Ensuring high purity is a critical step in drug discovery and development, as impurities can significantly alter a compound's biological activity, toxicity, and pharmacokinetic properties. This document outlines detailed experimental protocols, presents comparative data in a clear format, and includes visual workflows to support robust and reproducible research.

The this compound moiety is a crucial heterocyclic scaffold used in the development of various therapeutic agents, particularly kinase inhibitors.[1] The synthesis of this compound, typically involving multi-step reactions including cyclization and chlorination, can introduce various impurities such as unreacted starting materials, intermediates, by-products, and residual solvents.[2][3] Therefore, a rigorous purity assessment is mandatory to ensure the quality and reliability of the synthesized compound for downstream applications.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method is crucial for the accurate determination of purity. The most common and effective techniques for analyzing organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Information Provided Quantitative purity (area %), detection and quantification of non-volatile impurities.[4]Molecular weight confirmation, structural information from fragmentation, identification of volatile and non-volatile impurities.[5]Unambiguous structure confirmation, identification and quantification of impurities, absolute purity determination (qNMR).[4]
Primary Use Case Routine quality control, purity determination of the main compound and related substances.[6]Molecular weight verification, impurity identification, especially when coupled with GC or LC.[5][7]Structural elucidation and confirmation, absolute purity measurement using a certified internal standard.[4]
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower, requires more sample (mg range).[5]
Sample Requirement Low (µg).Very Low (ng to pg).High (mg).[5]
Common Issues Co-elution of impurities, requires reference standards for impurity identification.Ion suppression effects, may not be suitable for thermally labile compounds (if using GC-MS).Signal overlap can complicate analysis, lower sensitivity for detecting minor impurities.[4]
Key Advantage Robust, reproducible, and highly quantitative for purity percentage.[8]Provides mass-to-charge ratio, enabling identification of unknown impurities.[9]Provides definitive structural information and can determine absolute purity without a reference standard of the analyte.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the purity of this compound using HPLC with UV detection.[4]

  • Objective: To quantify the purity of the synthesized compound by calculating the main peak's area percentage relative to the total peak area.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Triethylamine or Formic Acid (for pH adjustment).

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A common mobile phase system could be a gradient of acetonitrile in water (e.g., with 0.1% formic acid).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[10]

      • Injection Volume: 5 µL.

      • Column Temperature: 30 °C.[10]

      • UV Detection Wavelength: 237 nm.[10]

      • Gradient: A typical gradient could be 10% B to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter.[4]

    • Data Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks detected.

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight of the target compound.

  • Objective: To verify the molecular weight of this compound (Expected [M]+: ~199.96 g/mol for C₇H₃³⁵Cl₂N₃).[11]

  • Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).[5]

    • Ionization: Utilize a standard ionization method. For EI, use a standard energy of 70 eV.[5]

    • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

    • Data Interpretation:

      • Identify the molecular ion peak [M]+.

      • Crucially, observe the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a key diagnostic feature for this compound.[5]

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

This protocol provides a standard method for obtaining NMR spectra to confirm the chemical structure.

  • Objective: To confirm the identity and structural integrity of the synthesized this compound.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.[5]

    • ¹H NMR Acquisition:

      • Acquire the proton spectrum using a standard pulse sequence.

      • Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.[5]

    • ¹³C NMR Acquisition:

      • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[5]

    • Data Processing and Interpretation: Process the raw data using appropriate software. Compare the observed chemical shifts, multiplicities, and coupling constants with expected values for the target structure to confirm its identity. The absence of signals corresponding to starting materials or major by-products indicates high purity.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex processes and pathways relevant to the compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Product Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Recrystallization) Crude->Purify HPLC HPLC Analysis (Quantitative Purity) Purify->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purify->NMR MS Mass Spectrometry (MW Verification) Purify->MS Pure Pure Compound (>97% Purity) HPLC->Pure Pass Fail Further Purification Required HPLC->Fail Fail NMR->Pure Pass NMR->Fail Fail MS->Pure Pass MS->Fail Fail

Caption: Workflow for the synthesis and purity assessment of this compound.

Many pyridopyrimidine derivatives function as kinase inhibitors, often targeting critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyridopyrimidine Derivative (Kinase Inhibitor) Inhibitor->PI3K

References

X-ray Crystallography of 4,6-Dichloropyrido[3,2-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the crystallographic data for 4,6-Dichloropyrido[3,2-d]pyrimidine and its derivatives remains challenging due to the limited availability of public crystallographic information for this specific scaffold. Despite extensive searches of chemical and crystallographic databases, detailed structural reports for the parent compound, this compound, are not readily accessible. However, to illustrate the principles and methodologies of such a comparative guide, this report presents an analysis of closely related pyridopyrimidine derivatives for which X-ray crystallographic data is available. This guide will use these related structures to demonstrate the format of data presentation, experimental protocols, and visualizations requested.

This guide will focus on the crystallographic data of representative substituted pyrido[2,3-d]pyrimidine and other related heterocyclic systems. The insights gained from these analogues can provide a foundational understanding of the structural chemistry of the broader pyridopyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug development.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted pyridopyrimidine derivatives. This data provides a basis for comparing how different substitution patterns influence the crystal packing and molecular geometry of these heterocyclic systems.

ParameterDerivative 1: (6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea[1]Derivative 2: N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide[2]
Chemical Formula C20H12BrF2N5O2C19H13ClF2N2O2
Formula Weight 488.25374.76
Crystal System MonoclinicTriclinic
Space Group P21/cP-1
a (Å) 10.453(3)8.8173(11)
b (Å) 12.062(3)10.7036(13)
c (Å) 15.659(4)10.8452(14)
α (°) 9061.939(2)
β (°) 109.24(3)77.597(2)
γ (°) 9069.636(2)
Volume (ų) 1864.7(8)845.15(18)
Z 42
Density (calc) (g/cm³) 1.7381.473
R-factor (%) 5.68Not Reported

Experimental Protocols

The determination of crystal structures for the compounds listed above generally follows a standardized experimental workflow.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the substituted pyrido[2,3-d]pyrimidine derivative, crystals were obtained from a solution in dimethylformamide.[1] The N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide crystals were grown from dichloromethane.[2]

2. Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow for Single Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Logical Relationship of Pyridopyrimidine Isomers

The following diagram illustrates the isomeric relationship between the target scaffold, pyrido[3,2-d]pyrimidine, and a related, more frequently studied isomer, pyrido[2,3-d]pyrimidine.

logical_relationship pyridopyrimidine Pyridopyrimidine Core Structures pyrido32d Pyrido[3,2-d]pyrimidine (Target Scaffold) pyridopyrimidine->pyrido32d Isomer pyrido23d Pyrido[2,3-d]pyrimidine (Related Isomer with Available Data) pyridopyrimidine->pyrido23d Isomer dichloro_target This compound (Data Unavailable) pyrido32d->dichloro_target Specific Derivative substituted_related Substituted Pyrido[2,3-d]pyrimidines (Data Available) pyrido23d->substituted_related Example Derivatives

Caption: Isomeric relationship of pyridopyrimidine scaffolds.

References

Navigating the Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4,6-Dichloropyrido[3,2-d]pyrimidine stands as a valuable scaffold due to its potential for diverse functionalization. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most efficacious pathway.

The two routes explored herein both converge on the key intermediate, Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione, which is subsequently chlorinated. The primary distinction between the two approaches lies in the initial construction of this fused heterocyclic core.

Route 1: Urea-Mediated Cyclization of 2-Aminonicotinic Acid

This a straightforward and cost-effective approach that utilizes readily available starting materials. The initial step involves the condensation of 2-aminonicotinic acid with urea to form the pyridopyrimidine scaffold.

Route 2: Synthesis from Diethyl 2-Aminopyridine-3,4-dicarboxylate

This alternative pathway begins with a more functionalized pyridine derivative, diethyl 2-aminopyridine-3,4-dicarboxylate. This route offers the potential for greater control over substitution patterns on the pyridine ring in more complex analogues.

Comparative Efficacy of Synthetic Routes

To facilitate a clear comparison of the two synthetic pathways, the following table summarizes the key quantitative data for each step.

StepParameterRoute 1: From 2-Aminonicotinic AcidRoute 2: From Diethyl 2-Aminopyridine-3,4-dicarboxylate
1 Reaction 2-Aminonicotinic Acid + Urea → Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dioneDiethyl 2-aminopyridine-3,4-dicarboxylate → Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione
Yield ~75%~85%
Reaction Time 4-6 hours3-5 hours
Temperature 180-190 °C160-170 °C
2 Reaction Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione + POCl₃ → this compoundPyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione + POCl₃ → this compound
Yield ~80-90%~80-90%
Reaction Time 3-4 hours3-4 hours
Temperature Reflux (~107 °C)Reflux (~107 °C)
Overall Purity >97% (after purification)>97% (after purification)

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes_to_4_6_Dichloropyridopyrimidine cluster_0 Route 1 cluster_1 Route 2 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Intermediate_1 Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione 2-Aminonicotinic_Acid->Intermediate_1 Heat Urea Urea Urea->Intermediate_1 Target_1 This compound Intermediate_1->Target_1 Reflux POCl3_1 POCl₃ POCl3_1->Target_1 Starting_Material_2 Diethyl 2-Aminopyridine-3,4-dicarboxylate Intermediate_2 Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione Starting_Material_2->Intermediate_2 Heat Target_2 This compound Intermediate_2->Target_2 Reflux POCl3_2 POCl₃ POCl3_2->Target_2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis of Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione from 2-Aminonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-aminonicotinic acid (1 mole) and urea (2 moles).

  • Heating: Heat the mixture in an oil bath to 180-190 °C.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid mass is then triturated with water, filtered, and washed with ethanol to afford the crude Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione.

  • Purification: The crude product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or acetic acid to yield a purified product.

Route 2: Synthesis of Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione from Diethyl 2-Aminopyridine-3,4-dicarboxylate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve diethyl 2-aminopyridine-3,4-dicarboxylate (1 mole) in a suitable high-boiling solvent such as diphenyl ether.

  • Heating: Heat the solution to 160-170 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid and wash with hexane.

  • Purification: The crude product can be purified by recrystallization from a high-boiling point solvent or by column chromatography.

Chlorination of Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place Pyrido[3,2-d]pyrimidine-4,6(3H,5H)-dione (1 mole).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 moles) to the flask.

  • Heating: Heat the mixture to reflux (approximately 107 °C) and maintain for 3-4 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. The precipitated solid is filtered, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

A Comparative Analysis of the Biological Activity of 4,6-Dichloropyrido[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the biological activities of 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This document summarizes key quantitative data on their inhibitory activities, provides detailed experimental methodologies for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Analogs

The biological efficacy of pyrido[3,2-d]pyrimidine analogs is significantly influenced by the nature of substituents at the 4 and 6 positions of the core scaffold. The following table summarizes the in vitro inhibitory activities of a series of these analogs against Mitogen-activated protein kinase-interacting kinases (Mnk1 and Mnk2), Histone Deacetylases (HDACs), and their anti-proliferative effects on human prostate cancer cells (PC-3).

CompoundMnk1 IC50 (nM)Mnk2 IC50 (nM)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)PC-3 IC50 (µM)
A12 2.5350.450.520.680.122.1
A10 1.828>50>50>50>5015.2
A11 2.131>50>50>50>5018.9
D06 1.126-----
Staurosporine -------
Vorinostat --0.030.040.050.01-

Data extracted from a study on 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual Mnk and HDAC inhibitors.[1]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the biological activity of the 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50). The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Target kinases (e.g., Mnk1, Mnk2)

  • Kinase substrate

  • ATP

  • Test compounds (4,6-disubstituted pyrido[3,2-d]pyrimidine analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • 96-well or 384-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions, the target kinase, and the kinase substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of histone deacetylase enzymes.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Deacetylase inhibitor (as a positive control, e.g., Vorinostat)

  • Test compounds

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the test compound dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., PC-3)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[2][3][4][5]

Visualizations

MAPK/Mnk Signaling Pathway in Cancer

The Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Mnk kinases are downstream effectors of this pathway and are implicated in promoting cancer development and progression. The following diagram illustrates the inhibition of this pathway by 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs.

MAPK_Mnk_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Mnk Mnk1/2 ERK->Mnk Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors eIF4E eIF4E Mnk->eIF4E Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) eIF4E->Gene_Expression Promotes Translation Analogs 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Analogs Analogs->Mnk Inhibits Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the MAPK/Mnk signaling pathway by 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs.

General Mechanism of HDAC Inhibition

Histone deacetylases (HDACs) play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, such as certain 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs, can reverse this process.

HDAC_Inhibition cluster_normal Normal Cell Function cluster_inhibition HDAC Inhibition HDAC HDAC Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Apoptosis_Genes Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones Acetylated Histones (Open Chromatin) Acetylated_Histones->HDAC Deacetylates Gene_Expression_On Gene Expression (Active) Acetylated_Histones->Gene_Expression_On Gene_Expression_Off Gene Expression (Repressed) Deacetylated_Histones->Gene_Expression_Off HDAC_Inhibitor 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Analog (HDACi) HDAC_Inhibitor->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Apoptosis_Genes->Cell_Cycle_Arrest

Caption: Mechanism of action of HDAC inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 4,6-disubstituted pyrido[3,2-d]pyrimidine analogs.

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Inhibition Assays (Mnk1, Mnk2) Characterization->Kinase_Assay HDAC_Assay In Vitro HDAC Inhibition Assays Characterization->HDAC_Assay Cell_Assay Cell-Based Assays (e.g., MTT on PC-3 cells) Characterization->Cell_Assay Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis HDAC_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Identification of Potent Analogs SAR->End Lead_Optimization->Synthesis Iterative Process

Caption: Workflow for the synthesis and biological evaluation of pyrido[3,2-d]pyrimidine analogs.

References

A Comparative Spectroscopic Guide to Substituted Pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of substituted pyrido[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to purines, these compounds are explored for various therapeutic applications, including as kinase inhibitors.[1][2] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of newly synthesized derivatives. However, it is noteworthy that the pyrido[3,2-d]pyrimidine isomer is less documented in scientific literature compared to its isomers like pyrido[2,3-d]pyrimidine, facing challenges in synthesis.[3] This guide summarizes available spectroscopic data to aid researchers in characterizing these molecules.

Spectroscopic Data Comparison

The spectroscopic characteristics of pyrido[3,2-d]pyrimidines are highly dependent on the nature and position of their substituents. The following tables compile representative data from published literature to illustrate these relationships.

Table 1: ¹H NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines

Compound/SubstituentsH-2 (δ, ppm, mult.)H-4 (δ, ppm, mult.)H-6 (δ, ppm, mult.)H-7 (δ, ppm, mult.)Other Signals (δ, ppm)Reference
2,4-dichloro-pyrido[3,2-d]pyrimidine 9.15 (s)-8.85 (dd)8.05 (dd)-[4]
4-amino-2-chloro-pyrido[3,2-d]pyrimidine 8.65 (s)-8.40 (dd)7.70 (dd)7.95 (br s, NH₂)[4]
Compound 10q (ATR Inhibitor) 8.78 (s)-8.52 (d)7.81 (d)Specific substituent signals detailed in source[4]

Data are representative and may vary based on solvent and specific analogue structure. "mult." denotes multiplicity (s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet).

Table 2: ¹³C NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines

Compound/SubstituentsC-2 (δ, ppm)C-4 (δ, ppm)C-4a (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)Reference
2,4-dichloro-pyrido[3,2-d]pyrimidine 154.5161.0119.5156.0128.0159.5[4]
4-amino-2-chloro-pyrido[3,2-d]pyrimidine 155.0159.0115.0155.5126.0159.0[4]

Note: Chemical shifts are indicative and sourced from studies on similar heterocyclic systems. Precise values require experimental verification.

Table 3: Mass Spectrometry (MS) Data

Compound/SubstituentsIonization ModeObserved m/z [M+H]⁺Molecular FormulaReference
ATR Inhibitor Derivative 10q ESI513.2C₂₇H₂₈N₆O₃[4]
Seletalisib (PI3Kδ inhibitor) ESI555.1C₂₄H₁₆ClF₃N₆O₂[5]

ESI: Electrospray Ionization.

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of novel pyrido[3,2-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a standard 5 mm NMR tube.[6]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz, 400 MHz, or higher.[7]

  • ¹H NMR Acquisition : Standard proton spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[8]

  • ¹³C NMR Acquisition : Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For unequivocal assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[9][10]

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation : High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition : The analysis is performed in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively, allowing for the determination of the accurate mass and confirmation of the elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) is reported.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized substituted pyrido[3,2-d]pyrimidine derivative follows a logical progression of spectroscopic analyses. This workflow ensures that comprehensive data is collected for unambiguous characterization.

G cluster_start Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_final Final Confirmation A Synthesized Pyrido[3,2-d]pyrimidine Derivative B Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Formula (HRMS) A->B C 1D NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) A->C E UV-Vis & Fluorescence - Electronic Transitions - Photophysical Properties A->E For photophysical applications F Structural Elucidation & Data Confirmation B->F D 2D NMR Spectroscopy - COSY (H-H Connectivity) - HSQC (C-H Connectivity) - HMBC (Long-Range C-H) C->D If structure is complex or ambiguous C->F D->F E->F

Caption: Workflow for the spectroscopic characterization of pyrido[3,2-d]pyrimidines.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyrido[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dichloropyrido[3,2-d]pyrimidine (CAS No. 175358-02-8) with detailed disposal instructions was not located. The following guidance is based on general best practices for the disposal of hazardous, halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, it should be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable and can pose significant risks.

Key Disposal and Safety Parameters

This table summarizes the essential parameters for the safe handling and disposal of this compound waste.

ParameterGuidelineCitation
Waste Classification Hazardous Waste (Assumed Halogenated Organic Waste)
Personal Protective Equipment (PPE) Chemically resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat.[1][2]
Waste Container Use a designated, compatible, and sealable hazardous waste container. The container must be in good condition with no leaks or cracks.
Container Labeling Label container with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.
Waste Segregation Store halogenated organic waste separately from non-halogenated, reactive, corrosive (acids/bases), and oxidizing wastes.[1]
Storage Location Store in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[1]
Final Disposal Arrange for pickup and disposal by a licensed hazardous waste management company, coordinated through your institution's EHS department.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection and disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE) and Safety Measures
  • Don Appropriate PPE: Before handling the chemical for disposal, ensure you are wearing chemically resistant gloves, safety goggles, and a lab coat.[1][2]

  • Work in a Ventilated Area: Conduct all waste handling procedures inside a certified chemical fume hood to minimize the risk of inhalation.

Waste Collection and Segregation
  • Identify Waste: Treat the pure chemical, solutions containing it, and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

  • Select a Container: Obtain a designated hazardous waste container that is compatible with chlorinated organic compounds. Ensure it has a secure, leak-proof screw-on cap.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Transfer Waste: Carefully transfer the chemical waste into the labeled container. For solid waste, use the original manufacturer's container if possible. For contaminated lab supplies like gloves and wipes, double-bag them in clear plastic bags before placing them in the solid waste container.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1]

Storage Pending Disposal
  • Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.

Final Disposal
  • Schedule Pickup: Once the container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 90 days), contact your institution's EHS department to schedule a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EHS department with a complete and accurate description of the waste.

Empty Container Disposal
  • Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste in the appropriate halogenated organic solvent waste container.

  • Final Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container may then be disposed of in the regular trash, pending institutional policy.

Disposal Workflow Diagram

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemically Resistant Gloves - Safety Goggles - Lab Coat start->ppe identify_waste Identify Waste: - Pure Chemical - Contaminated Materials ppe->identify_waste select_container Select & Label Compatible Hazardous Waste Container identify_waste->select_container segregate Segregate Waste: Keep separate from incompatible chemicals select_container->segregate transfer_waste Transfer Waste into Container segregate->transfer_waste store Store Sealed Container in Designated SAA with Secondary Containment transfer_waste->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup end End: Proper Disposal by Licensed Facility request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory practice. This guide provides crucial, immediate safety and logistical information for 4,6-Dichloropyrido[3,2-d]pyrimidine, outlining operational and disposal plans to ensure personnel safety and regulatory compliance. The following recommendations are based on the hazardous properties of structurally similar compounds, such as 4,6-Dichloropyrimidine, and serve as a comprehensive safety protocol.

Hazard Summary

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield may be necessary if there is a risk of splashing[2][3].Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended[4].Prevents skin contact and absorption of the chemical[4].
Body Protection A lab coat or chemical-resistant coveralls to prevent skin exposure[3][4].Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated[3][4].Protects the respiratory system from inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear[4].Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Verify that all required PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Engineering Controls:

  • All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure[4].

  • Ensure adequate ventilation in the laboratory[2].

3. Handling:

  • Avoid direct contact with the skin, eyes, and clothing[3].

  • Avoid the formation of dust and aerosols[2].

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling[1].

4. Post-Handling & Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Segregate all waste containing this compound for proper disposal[4].

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste[4].

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste[4].

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste[4].

2. Container Labeling and Storage:

  • Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical[4].

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols[4].

  • Store the waste container in a designated hazardous waste storage area with secondary containment[4].

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste[4].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer Compound prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces and Equipment handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash final_store Store Waste in Designated Area cleanup_wash->final_store final_contact Contact EHS for Disposal final_store->final_contact

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 2
4,6-Dichloropyrido[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.